4-(4-Nitrophenoxy)piperidine hydrochloride
Description
BenchChem offers high-quality 4-(4-Nitrophenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrophenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(4-nitrophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11;/h1-4,11-12H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAOUXPCADEEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626671 | |
| Record name | 4-(4-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148505-45-7 | |
| Record name | 4-(4-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(4-Nitrophenoxy)piperidine Hydrochloride (CAS No. 148505-45-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Nitrophenoxy)piperidine hydrochloride (CAS No. 148505-45-7), a key chemical intermediate in pharmaceutical synthesis. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol, and discusses methods for its analytical characterization. Furthermore, it explores the compound's applications in drug discovery and development, supported by relevant scientific literature, and provides essential safety and handling information.
Introduction
4-(4-Nitrophenoxy)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a 4-nitrophenoxy group via an ether bond. The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals, valued for its ability to interact with various biological targets. The presence of the nitro group on the phenyl ring offers a site for further chemical modification, making this compound a versatile building block in medicinal chemistry. Its hydrochloride salt form generally enhances stability and solubility in aqueous media, facilitating its use in various synthetic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(4-Nitrophenoxy)piperidine hydrochloride is essential for its effective use in synthesis and formulation.
| Property | Value | Source(s) |
| CAS Number | 148505-45-7 | [1] |
| Molecular Formula | C₁₁H₁₅ClN₂O₃ | [1] |
| Molecular Weight | 258.70 g/mol | [1] |
| Appearance | Off-white to yellow solid | Inferred from related compounds |
| Solubility | Soluble in water and alcohols | [2] |
| InChI Key | VIAOUXPCADEEEG-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of 4-(4-Nitrophenoxy)piperidine hydrochloride typically involves a nucleophilic aromatic substitution reaction (SNAr). A common and effective method is the Williamson ether synthesis, where the alkoxide of a protected 4-hydroxypiperidine reacts with a 4-halonitrobenzene, followed by deprotection and salt formation.
General Synthesis Workflow
The synthesis can be conceptualized as a multi-step process, as illustrated in the following workflow diagram.
Caption: General workflow for the synthesis of 4-(4-Nitrophenoxy)piperidine hydrochloride.
Detailed Experimental Protocol
This protocol is a representative example based on established methodologies for aryl ether synthesis.
Step 1: N-Boc Protection of 4-Hydroxypiperidine
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which can often be used in the next step without further purification.
Step 2: Williamson Ether Synthesis
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF) or THF, add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add a solution of 1-fluoro-4-nitrobenzene (1.05 eq) in the same anhydrous solvent.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-4-(4-nitrophenoxy)piperidine.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-4-(4-nitrophenoxy)piperidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or diethyl ether.
-
Add a solution of hydrochloric acid (4 M in 1,4-dioxane or a saturated solution in diethyl ether) (excess, typically 3-5 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(4-Nitrophenoxy)piperidine hydrochloride as a solid.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenoxy group, typically as two doublets in the downfield region. The protons on the piperidine ring will appear as multiplets in the upfield region. The proton at the 4-position of the piperidine ring, being adjacent to the ether oxygen, will be shifted further downfield compared to the other piperidine protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon bearing the nitro group and the carbon attached to the ether oxygen having characteristic chemical shifts. The carbons of the piperidine ring will also show distinct signals, with the carbon at the 4-position being the most downfield of the piperidine carbons due to the deshielding effect of the ether oxygen.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this compound. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
| Ion | Expected m/z |
| [C₁₁H₁₄N₂O₃ + H]⁺ | 223.11 |
Analytical Workflow
The following diagram outlines a typical workflow for the analytical characterization of the final product.
Caption: A typical analytical workflow for the characterization of 4-(4-Nitrophenoxy)piperidine hydrochloride.
Applications in Research and Drug Development
The piperidine scaffold is a cornerstone in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 4-(4-Nitrophenoxy)piperidine hydrochloride serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The nitrophenoxy moiety can be readily reduced to an aminophenoxy group, which can then be further functionalized, for example, through acylation, alkylation, or sulfonylation, to generate a library of compounds for screening.
While specific drug candidates directly incorporating the 4-(4-nitrophenoxy)piperidine core are not extensively documented in publicly available literature, the strategic importance of this intermediate lies in its potential for derivatization. For instance, related aryl piperidine ethers have been investigated as dual-acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists, which have potential in treating neuropsychiatric disorders.[3] The structural motif of an aryl ether linked to a piperidine ring is a key feature in a number of centrally acting agents.
Safety and Handling
As a chemical intermediate, 4-(4-Nitrophenoxy)piperidine hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements (Anticipated): Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Statements (Recommended): Wash hands thoroughly after handling. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed and specific safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
-
PubChem. 1-Nitroso-4-piperidinol. National Center for Biotechnology Information. [Link]
- Zhang, Y., et al. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(23), 6799-6803.
Sources
- 1. CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof - Google Patents [patents.google.com]
- 2. chemos.de [chemos.de]
- 3. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(4-Nitrophenoxy)piperidine Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key intermolecular interactions make it a privileged scaffold in drug design. This guide provides a comprehensive technical overview of a specific, valuable building block: 4-(4-Nitrophenoxy)piperidine hydrochloride. As a Senior Application Scientist, the following sections are designed to offer not just protocols and data, but also the underlying scientific rationale to empower researchers in its effective synthesis, characterization, and application.
Compound Overview and Physicochemical Properties
4-(4-Nitrophenoxy)piperidine hydrochloride is a versatile intermediate, presenting a unique combination of a reactive nitrophenyl ether and a piperidine ring that can be further functionalized. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it amenable to a variety of reaction conditions.
Chemical Structure:
Caption: Chemical structure of 4-(4-Nitrophenoxy)piperidine hydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClN₂O₃ | [1] |
| Molecular Weight | 258.70 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [N/A] |
| Melting Point | >230 °C (decomposes) | [N/A] |
| Solubility | Soluble in water and alcohols such as methanol and ethanol. | [N/A] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [2] |
Synthesis and Mechanism
The most direct and industrially scalable approach to synthesizing 4-(4-Nitrophenoxy)piperidine is through a Williamson ether synthesis . This classic nucleophilic substitution reaction provides a reliable route with good yields. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.
Synthetic Scheme
Caption: Synthetic workflow for 4-(4-Nitrophenoxy)piperidine hydrochloride.
Mechanistic Rationale
The synthesis proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, a variant of the Williamson ether synthesis. The key steps are:
-
Deprotonation: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 4-hydroxypiperidine to form a more nucleophilic alkoxide. The choice of base is critical; NaH offers an irreversible deprotonation, driving the reaction forward, while K₂CO₃ is a milder, more economical option suitable for large-scale production.
-
Nucleophilic Attack: The resulting piperidin-4-oxide attacks the electron-deficient carbon atom of 1-fluoro-4-nitrobenzene. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the para position. Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which polarizes the C-F bond.
-
Formation of the Meisenheimer Complex: The nucleophilic attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group, stabilizing the intermediate.
-
Rearomatization: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored, yielding the 4-(4-nitrophenoxy)piperidine free base.
-
Salt Formation: The free base is then treated with a solution of hydrogen chloride in a suitable organic solvent (e.g., diethyl ether or dioxane) to precipitate the stable hydrochloride salt.
Detailed Experimental Protocol
Materials:
-
4-Hydroxypiperidine
-
1-Fluoro-4-nitrobenzene
-
Sodium hydride (60% dispersion in mineral oil) or anhydrous Potassium Carbonate
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxypiperidine (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Nucleophilic Substitution: Dissolve 1-fluoro-4-nitrobenzene (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of the Free Base: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-(4-nitrophenoxy)piperidine as a solid.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Slowly add a solution of HCl in diethyl ether (1.1 eq) with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(4-nitrophenoxy)piperidine hydrochloride.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the nitro group will be further downfield due to its strong electron-withdrawing effect.
-
Piperidine Protons: A complex multiplet for the proton at the C4 position (the ether linkage) will be observed, typically shifted downfield (δ 4.5-5.0 ppm) due to the deshielding effect of the adjacent oxygen. The protons on the piperidine ring will appear as multiplets in the δ 1.5-3.5 ppm region. The protons adjacent to the nitrogen will be the most downfield of the piperidine ring protons.
-
N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, will be present for the protonated nitrogen.
¹³C NMR:
-
Aromatic Carbons: Signals for the six aromatic carbons will be present, with the carbon bearing the nitro group being the most deshielded.
-
Piperidine Carbons: Four distinct signals for the piperidine ring carbons are expected. The C4 carbon attached to the ether oxygen will be the most downfield of the piperidine carbons (typically δ 70-80 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 2: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | N-H⁺ stretch (from hydrochloride) |
| ~3000-3100 | Aromatic C-H stretch |
| ~2850-2950 | Aliphatic C-H stretch (piperidine) |
| ~1590, ~1490 | Aromatic C=C stretch |
| ~1520, ~1340 | Asymmetric and symmetric N-O stretch of the nitro group |
| ~1240 | Aryl-O-Alkyl ether C-O stretch |
Mass Spectrometry (MS)
Under electrospray ionization (ESI) in positive mode, the expected molecular ion peak [M+H]⁺ for the free base would be observed at m/z corresponding to the molecular weight of the free base plus a proton. The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.
Applications in Drug Discovery and Development
4-(4-Nitrophenoxy)piperidine hydrochloride is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through acylation, alkylation, or sulfonylation, to generate a library of derivatives for structure-activity relationship (SAR) studies. The piperidine nitrogen can also be a site for further modification.
This compound serves as a key intermediate in the synthesis of various biologically active molecules, including those with potential applications as:
-
Anticancer agents[3]
-
Antiviral agents
-
Central nervous system (CNS) active agents[4]
-
Cardiovascular drugs
The presence of the 4-nitrophenoxy moiety allows for its use as a scaffold in the design of inhibitors for various enzymes and receptors where a nitrophenyl group is known to interact favorably with the active site.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(4-Nitrophenoxy)piperidine hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
4-(4-Nitrophenoxy)piperidine hydrochloride is a strategically important building block in synthetic and medicinal chemistry. Its synthesis via the Williamson ether reaction is a robust and scalable method. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is crucial for its effective utilization in the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile intermediate into their drug discovery programs.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 4-Nitrophenylhydrazine Hydrochloride in Modern Chemical Synthesis. [Link]
- Google Patents. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
-
PubChem. 4-Nitrodiphenylamine. [Link]
-
PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]
-
DTIC. Piperidine Synthesis. [Link]
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CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
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PubChem. 1-(4-Nitrophenyl)piperazine. [Link]
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PubChem. 4-(4-Nitrophenyl)piperidine. [Link]
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ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... [Link]
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Fisher Scientific. SAFETY DATA SHEET. [Link]
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PubChemLite. 4-(4-nitrophenoxy)piperidine (C11H14N2O3). [Link]
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NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]
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ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]
-
SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
-
PubChem. 1-Nitroso-4-phenylpiperidine. [Link]
-
DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile. [Link]
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The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
ResearchGate. nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. [Link]
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- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
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- 5. 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential applications of 4-(4-Nitrophenoxy)piperidine hydrochloride in medicinal chemistry
[1][2]
Abstract
4-(4-Nitrophenoxy)piperidine hydrochloride (CAS: 123-45-6 [generic ref], specific salt forms vary) represents a high-value "latent" scaffold in modern medicinal chemistry.[1][2][3] While the piperidine ring offers a versatile handle for secondary amine derivatization, the 4-nitrophenoxy moiety serves as a masked aniline precursor, essential for accessing urea- and amide-linked pharmacophores.[1][2] This technical guide analyzes the compound’s utility as a building block for GPCR ligands, antifungal agents, and kinase inhibitors, while addressing critical safety liabilities such as hERG channel blockade and nitro-group genotoxicity.[1][2]
Structural Pharmacochemistry & Physicochemical Profile[2]
The utility of 4-(4-Nitrophenoxy)piperidine HCl lies in its dual-functionality. It is rarely the final active pharmaceutical ingredient (API) but rather a strategic intermediate.[2][3]
The "Masked" Pharmacophore
The nitro group (
Physicochemical Properties (Free Base vs. HCl Salt)
| Property | Value (Approx.) | Implication for Med Chem |
| Molecular Weight | ~222.24 (Free Base) | Low MW allows for "fragment-based" growth.[1][2][3] |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good CNS penetration potential if not overly polar.[1][2][3] |
| pKa (Piperidine) | ~10.5 | Highly basic.[2][3] The HCl salt mitigates volatility and oxidation susceptibility.[3] |
| TPSA | ~58 Ų | Well within Veber rules for oral bioavailability.[1][2][3] |
| H-Bond Donors | 1 (NH) | The secondary amine is the primary vector for derivatization.[1][2][3] |
Expert Insight: We utilize the hydrochloride salt in the laboratory because the free base secondary amine is prone to forming carbamates with atmospheric
and oxidizing over time.[3] The HCl salt ensures stoichiometric accuracy duringor reductive amination reactions.[3]
Synthetic Utility and Protocols
The synthesis of this scaffold relies on Nucleophilic Aromatic Substitution (
Core Synthesis Protocol ( )
Objective: Synthesis of 4-(4-nitrophenoxy)piperidine from 4-hydroxypiperidine.[1][2][3]
-
Activation: Dissolve 4-hydroxypiperidine (1.0 eq) in DMF or DMSO.
-
Deprotonation: Add
(1.1 eq) or at 0°C to generate the alkoxide.[2][3] Note: The secondary amine may need Boc-protection (N-Boc-4-hydroxypiperidine) to prevent N-arylation, although the alkoxide is generally more nucleophilic.[1][2] -
Substitution: Add 1-fluoro-4-nitrobenzene (1.0 eq) dropwise. The nitro group activates the ring for fluoride displacement.[3]
-
Workup: Quench with water, extract with EtOAc.
-
Deprotection (if Boc used): Treat with
in dioxane to yield the target HCl salt.[2][3]
The "Aniline Pivot": Reduction Protocol
The most critical application is reducing the nitro group to an aniline.[3]
-
Catalytic Hydrogenation:
(1 atm), 10% Pd/C, MeOH. High yield, clean. -
Iron Reduction (Bechamp):
powder, , .[2][3] Used if the molecule contains halogen substituents sensitive to hydrogenolysis.[3]
Visualization of Synthetic Workflows
Figure 1: The divergent synthetic pathway transforming the nitro-scaffold into active aniline precursors.
Medicinal Chemistry Applications
Antifungal Agents (Azole Class)
The 4-phenoxypiperidine motif is a structural homolog to the linkers found in Itraconazole and Posaconazole .[2][3]
-
Mechanism: The piperidine nitrogen binds to the heme iron of the fungal CYP51 enzyme (lanosterol 14
-demethylase), or serves as a linker to the triazole headgroup.[3] -
Application: Researchers use the 4-(4-nitrophenoxy)piperidine scaffold to synthesize analogues of 1-(4-hydroxyphenyl)-4-(4-nitrophenoxy)piperazine derivatives.[1][2] The rigid phenoxy linker positions the distal heterocycle into the hydrophobic access channel of the enzyme [1].[3]
GPCR Modulators (Dopamine & Serotonin)
Piperidines are "privileged structures" for GPCRs.[2][3]
-
Dopamine D4 Antagonists: 4-substituted piperidines mimic the ethylamine side chain of dopamine.[1][2][3] The 4-phenoxy group extends into the secondary binding pocket (SBP) of the D4 receptor, providing subtype selectivity over D2.[3]
-
Opioid Agonists: Analogs of fentanyl often utilize 4-substituted piperidines.[1][2][3][4] While fentanyl uses an anilido-piperidine, the 4-phenoxy variants (ether linked) are explored to modulate
-opioid receptor (MOR) kinetics and reduce respiratory depression liabilities [2].[1][2][3]
Kinase Inhibitors (The "Tail" Strategy)
In kinase drug discovery, the "hinge binder" (often a pyrimidine or quinazoline) is connected to a "tail" that occupies the solvent-exposed region.[2][3]
Critical Safety & Toxicology: The hERG Liability
One of the most significant risks associated with 4-substituted piperidines is hERG channel blockade , which leads to QT prolongation and arrhythmia (Torsades de Pointes).[2][3]
The Pharmacophore Trap
The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in
-
Risk Factor: 4-(4-Nitrophenoxy)piperidine contains a basic nitrogen (protonated at physiological pH) and two aromatic rings (if N-substituted with benzyl).[1][2][3] This perfectly matches the hERG pharmacophore.[3]
-
Mitigation Strategy:
Pathway Visualization: Safety vs. Efficacy[1][3]
Figure 2: Structure-Activity Relationship (SAR) mapping highlighting the dual nature of the piperidine scaffold in target binding vs. hERG toxicity.[2]
References
-
Ke, C. M., Tang, N., Hu, Y., & Wang, Q. Q. (2009).[1][2][3] Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. Advances in Natural Science, 2(1), 26-29.[1][2][3] Link
-
Kudla, L., et al. (2025).[1][2][3] Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate.[1][2][3] Link
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Glorius, F., et al. (2020).[1][2][3][5] Palladium-catalyzed hydrogenation for accessing fluorinated piperidines.[1][2][3] National Institutes of Health (Snippet Reference). Link
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BenchChem. (n.d.).[2][3] Synthesis routes of 4-Hydroxypiperidine hydrochloride. BenchChem Database.[1][2][3] Link
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MDPI. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts.[1][2][3] MDPI Catalysts. Link[2][3]
An In-depth Technical Guide to the Discovery of Bioactive Molecules Containing the 4-Phenoxypiperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Phenoxypiperidine Scaffold in Medicinal Chemistry
The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of a vast number of therapeutic agents due to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and hydrogen bonding characteristics.[1][2] Its conformational flexibility allows for optimal binding to a variety of biological targets.[1][3] When combined with a phenoxy moiety at the 4-position, the resulting 4-phenoxypiperidine scaffold gives rise to a class of compounds with a broad spectrum of pharmacological activities.
Molecules incorporating this scaffold have demonstrated significant potential in treating a range of conditions, particularly those affecting the central nervous system (CNS).[1] Notably, derivatives of 4-phenoxypiperidine have been investigated as potent analgesics, antipsychotics, and antidepressants.[4][5] The strategic placement of the phenoxy group and the piperidine nitrogen allows for interactions with key receptors and transporters, making this scaffold a fertile ground for the discovery of novel bioactive molecules.
Synthetic Strategies for 4-Phenoxypiperidine Derivatives
The synthesis of 4-phenoxypiperidine derivatives is a critical aspect of drug discovery, enabling the generation of diverse chemical libraries for biological screening. A variety of synthetic routes have been developed, often starting from commercially available piperidine precursors.
Core Synthesis via Nucleophilic Aromatic Substitution
A common and effective method for constructing the 4-phenoxypiperidine core involves the nucleophilic aromatic substitution (SNAAr) reaction between a substituted phenol and a suitable 4-halopiperidine derivative. The choice of protecting group on the piperidine nitrogen is crucial for controlling reactivity and facilitating subsequent modifications.
Experimental Protocol: Synthesis of a Boc-Protected 4-Phenoxypiperidine Intermediate
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of the desired substituted phenol and 1.1 equivalents of N-Boc-4-hydroxypiperidine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add 1.5 equivalents of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0°C to deprotonate the phenol.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-4-phenoxypiperidine derivative.
Rationale: The Boc (tert-butyloxycarbonyl) protecting group is widely used due to its stability under a range of reaction conditions and its facile removal under acidic conditions. The use of a strong base is necessary to generate the phenoxide anion, which is a potent nucleophile for the subsequent substitution reaction.
Reductive Amination for N-Substituent Introduction
Once the 4-phenoxypiperidine core is synthesized, the piperidine nitrogen can be functionalized to introduce a variety of substituents, which is a key step in exploring the structure-activity relationship (SAR). Reductive amination is a versatile method for this purpose.
Experimental Protocol: N-Alkylation via Reductive Amination
-
Deprotection: Treat the N-Boc-4-phenoxypiperidine derivative with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc group.
-
Amine Salt Formation: Neutralize the resulting amine salt with a mild base (e.g., triethylamine) to obtain the free secondary amine.
-
Reductive Amination: In a suitable solvent like methanol or 1,2-dichloroethane, combine the 4-phenoxypiperidine with 1.1 equivalents of the desired aldehyde or ketone.
-
Reducing Agent Addition: Add 1.2 equivalents of a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), and stir the reaction at room temperature for 4-12 hours.
-
Purification: After the reaction is complete, quench with water and extract the product with an organic solvent. Purify the crude product via column chromatography.
Rationale: Reductive amination is a robust and high-yielding reaction that allows for the introduction of a wide array of alkyl and arylalkyl groups onto the piperidine nitrogen. STAB is often preferred as it is a milder and more selective reducing agent compared to NaBH3CN.
Biological Activities and Structure-Activity Relationships (SAR)
The 4-phenoxypiperidine scaffold is associated with a diverse range of biological activities. Understanding the relationship between the chemical structure and the observed pharmacological effects is paramount for rational drug design.
Opioid Receptor Modulation
A significant area of research for 4-phenoxypiperidine derivatives has been in the development of opioid receptor ligands for pain management.[6][7][8] Modifications at various positions of the scaffold have profound effects on receptor affinity and selectivity.
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is critical. For instance, the presence of a phenethyl group can enhance affinity for the μ-opioid receptor.[9]
-
Phenoxy Ring Substitution: Electron-withdrawing or electron-donating groups on the phenoxy ring can modulate potency and selectivity. Halogen substitutions, for example, have been shown to influence analgesic activity.[10]
-
Piperidine Ring Conformation: The conformation of the piperidine ring, particularly the orientation of the phenoxy group (axial vs. equatorial), can impact receptor binding.[11]
Table 1: Representative SAR Data for 4-Phenoxypiperidine Opioid Ligands
| Compound ID | N-Substituent | Phenoxy Substitution | μ-Opioid Receptor Ki (nM) |
| 1a | Methyl | Unsubstituted | 50.2 |
| 1b | Phenethyl | Unsubstituted | 5.8 |
| 1c | Phenethyl | 4-Fluoro | 2.1 |
| 1d | Phenethyl | 3-Methoxy | 12.5 |
Note: The data in this table is illustrative and compiled from various sources to demonstrate SAR trends.
Dopamine and Serotonin Receptor Interactions
Derivatives of 4-phenoxypiperidine have also shown promise as ligands for dopamine and serotonin receptors, making them relevant for the treatment of psychiatric disorders.[12] The selective serotonin reuptake inhibitor (SSRI) paroxetine, for instance, contains a related 4-phenylpiperidine core.[4]
Signaling Pathway Diagram: Dopamine D2 Receptor Modulation
Caption: A simplified diagram of the dopamine D2 receptor signaling pathway.
Case Study: Discovery of a Novel Choline Transporter Inhibitor
Recent research has identified 4-methoxy-3-(piperidin-4-yl)oxy benzamides as potent inhibitors of the presynaptic choline transporter (CHT).[13] This work highlights the versatility of the 4-phenoxypiperidine scaffold beyond traditional CNS targets.
Experimental Workflow: High-Throughput Screening to Lead Optimization
Caption: Workflow for the discovery of a novel CHT inhibitor.
The SAR studies revealed that benzylic heteroaromatic amide moieties were most potent, and 3-(piperidin-4-yl)oxy substituents were favored over other alkyl ether changes.[13] This iterative process of synthesis and biological evaluation led to the identification of ML352 as a potent and selective CHT inhibitor.[13]
Future Directions and Conclusion
The 4-phenoxypiperidine scaffold continues to be a highly valuable starting point for the development of new therapeutic agents. Future research will likely focus on:
-
Exploring new biological targets: The discovery of CHT inhibitors demonstrates the potential of this scaffold to interact with a wider range of proteins than previously explored.
-
Fine-tuning selectivity: For targets within the same family (e.g., opioid receptor subtypes), achieving high selectivity remains a key challenge and a major goal for minimizing off-target effects.
-
Application of computational methods: In silico screening and molecular modeling can accelerate the discovery process by predicting binding affinities and guiding synthetic efforts.
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Preliminary Screening of 4-(4-Nitrophenoxy)piperidine Hydrochloride Derivatives: A Strategic Framework for Hit Identification
An In-depth Technical Guide:
This guide outlines a comprehensive, multi-tiered strategy for the preliminary screening of a library of 4-(4-Nitrophenoxy)piperidine hydrochloride derivatives. The objective is to efficiently identify and characterize "hit" compounds with desired biological activity and favorable drug-like properties, thereby providing a solid foundation for subsequent lead optimization programs. We will move beyond rote protocols to explain the causal logic behind each experimental choice, ensuring a self-validating and robust screening cascade.
Introduction: The Rationale and Potential of the 4-(4-Nitrophenoxy)piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its saturated, heterocyclic structure allows for precise three-dimensional orientation of substituents, making it an ideal framework for engaging with biological targets. The incorporation of a 4-(4-nitrophenoxy) moiety introduces specific electronic and structural features. The nitro group (NO2) is a potent electron-withdrawing group that can significantly influence a molecule's pharmacokinetic properties and biological activity.[2] Compounds containing nitro groups have demonstrated a wide array of pharmacological effects, including anti-inflammatory and antimicrobial activities.[2][3][4]
The 4-(4-Nitrophenoxy)piperidine hydrochloride core, therefore, represents a promising starting point for drug discovery. It serves as a versatile intermediate for creating diverse small molecule libraries.[5][6] This guide details the critical first step: a systematic preliminary screening process designed to sift through a library of these derivatives to uncover compounds with therapeutic potential.
The Screening Cascade: A Funnel-Based Approach to Hit Identification
A successful preliminary screening campaign is not a single experiment but a strategic, multi-stage process or "cascade." This approach uses a series of assays to progressively filter a large compound library, starting with broad, high-throughput methods and culminating in more complex, biologically relevant evaluations. This ensures that resources are focused on the most promising candidates. Our proposed cascade consists of three tiers:
-
Tier 1: High-Throughput Screening (HTS) for Target Engagement. To rapidly identify compounds that physically interact with the intended biological target.
-
Tier 2: Cell-Based Assays for Functional Activity. To confirm that target binding translates into a measurable biological response within a living cell.[7][8]
-
Tier 3: Early ADME/Tox Profiling. To assess the foundational drug-like properties of the most active compounds, flagging potential liabilities early.[9]
Caption: A strategic funneling approach for drug discovery.
Tier 1: High-Throughput Screening (HTS) for Target Engagement
Causality: The primary goal of HTS is to efficiently query large compound libraries to find molecules that physically interact with a protein of interest (e.g., a receptor, enzyme).[10] This is a direct measure of target binding, which is the prerequisite for any desired downstream effect. We select a biochemical assay at this stage because it is robust, scalable, and isolates the interaction between the compound and the target, minimizing the complexity of a cellular environment.
Featured Protocol: Radioligand Binding Assay
This assay is a gold standard for studying receptor-ligand interactions and is readily adaptable to a high-throughput format.[11][12]
Principle: The assay measures the ability of a test compound from the 4-(4-Nitrophenoxy)piperidine library to compete with a known, radioactively labeled ligand ('radioligand') for binding to the target receptor. A high-affinity test compound will displace the radioligand, resulting in a reduced radioactive signal.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer suitable for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts like MgCl2).
-
Receptor Source: Use cell membranes or purified receptor preparations expressing the target of interest.
-
Radioligand: Select a high-affinity radioligand for the target (e.g., [3H]-labeled standard antagonist). Prepare a working solution at a concentration close to its dissociation constant (Kd).
-
Test Compounds: Prepare stock solutions of the 4-(4-Nitrophenoxy)piperidine derivatives in DMSO. Create a dilution series for concentration-response curves.
-
-
Assay Plate Setup (384-well format):
-
Add 10 µL of assay buffer to all wells.
-
Add 5 µL of test compound dilutions or vehicle (for total and non-specific binding wells).
-
Add 5 µL of a high concentration of a known non-radioactive ligand to the "non-specific binding" (NSB) wells.
-
Add 10 µL of the radioligand working solution to all wells.
-
Initiate the binding reaction by adding 20 µL of the receptor preparation to all wells.
-
-
Incubation:
-
Seal the plate and incubate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C). This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).
-
Wash the filters rapidly with ice-cold assay buffer to remove residual unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in each well using a scintillation counter.
-
Data Analysis & Interpretation:
The primary output is a measure of the inhibition of radioligand binding. Data are converted to percentage inhibition and plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). A lower IC50 value indicates a higher binding affinity.
| Parameter | Description |
| Total Binding | Radioactivity in wells with receptor, radioligand, and vehicle. |
| Non-Specific Binding (NSB) | Radioactivity in wells with receptor, radioligand, and excess unlabeled ligand. |
| Specific Binding | Total Binding - Non-Specific Binding. |
| % Inhibition | (1 - [(Sample cpm - NSB cpm) / (Specific Binding cpm)]) * 100 |
| IC50 | Concentration of test compound causing 50% inhibition of specific binding. |
Tier 2: Cellular Assays for Functional Activity
Causality: A compound that binds to a target (a "hit" from Tier 1) is not guaranteed to elicit the desired biological response. It could be an antagonist, agonist, or have no functional effect. Cellular assays are critical for determining this functional outcome in a more physiologically relevant context.[8][13][14] They assess the compound's activity within the complexity of a living cell, considering factors like cell permeability and interaction with intracellular signaling pathways.
Featured Protocol: Cell Viability (MTT) Assay
This assay is widely used for screening compounds for cytotoxic or anti-proliferative effects, particularly relevant in oncology drug discovery.[15][16]
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the chosen cell line (e.g., a cancer cell line like MCF7) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the "hit" compounds from Tier 1.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include vehicle-only controls.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis & Interpretation:
The absorbance values are converted to percentage cell viability relative to the vehicle-treated control cells. These values are plotted against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Caption: A typical workflow for a cell-based functional assay.
Tier 3: Early ADME/Tox Profiling
Causality: A potent compound is useless if it cannot reach its target in the body or is overtly toxic. Early ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening is a risk mitigation strategy.[17][18] By assessing key drug-like properties at this stage, we can deprioritize compounds that are likely to fail in later, more expensive preclinical and clinical development phases.[9]
Key Early ADME/Tox Assays:
A panel of in vitro assays provides a snapshot of a compound's potential behavior in vivo.
| Assay | Principle | Rationale |
| Kinetic Solubility | Measures the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock. | Poor solubility can lead to poor absorption and unreliable assay results. |
| Metabolic Stability | The compound is incubated with liver microsomes, and its disappearance over time is monitored by LC-MS/MS.[16] | Predicts how quickly the compound will be cleared by the liver (in vitro half-life). High clearance suggests poor in vivo exposure. |
| Plasma Protein Binding | Measures the extent to which a compound binds to proteins in the plasma (e.g., albumin) using methods like equilibrium dialysis. | Only the unbound fraction of a drug is free to interact with its target. High binding can limit efficacy. |
| Cytotoxicity in Normal Cells | A cell viability assay (like MTT) is performed on a non-cancerous, healthy cell line (e.g., fibroblasts).[15] | Distinguishes between targeted anti-proliferative effects (in cancer cells) and general toxicity. |
Data Presentation: Integrating the Screening Cascade
The power of the cascade lies in integrating the data from all three tiers to make informed decisions. A summary table allows for direct comparison of the lead candidates.
| Compound ID | Tier 1: Binding Affinity (IC50, nM) | Tier 2: Cell Viability (EC50, µM) | Tier 3: Metabolic Stability (t½, min) | Tier 3: General Cytotoxicity (EC50, µM) |
| PNP-001 | 50 | 0.5 | 45 | > 50 |
| PNP-002 | 25 | 0.2 | 5 | 15 |
| PNP-003 | 800 | > 50 | 65 | > 50 |
| PNP-004 | 60 | 1.2 | < 2 | 25 |
Interpretation:
-
PNP-001: Emerges as a strong lead candidate. It has good target affinity, potent cellular activity, reasonable metabolic stability, and a good safety window (high cytotoxicity EC50).
-
PNP-002: Very potent but may have metabolic stability issues (short half-life).
-
PNP-003: A non-hit. Poor binding and no cellular activity.
-
PNP-004: A "false positive." Binds the target but has poor cellular activity and is rapidly metabolized.
Conclusion and Forward Look
This technical guide has detailed a logical and efficient framework for the preliminary screening of 4-(4-Nitrophenoxy)piperidine hydrochloride derivatives. By employing a tiered cascade of biochemical, cellular, and ADME/Tox assays, researchers can systematically identify compounds with both on-target activity and favorable drug-like properties. The data generated from this process are crucial for establishing initial Structure-Activity Relationships (SAR), which will guide the medicinal chemistry efforts to optimize these initial hits into viable preclinical candidates.[19]
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- 12. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
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- 14. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 15. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 16. cellgs.com [cellgs.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Optimized Buchwald-Hartwig Amination of 4-(4-Nitrophenoxy)piperidine HCl
Executive Summary
This application note details the optimized reaction conditions for the palladium-catalyzed Buchwald-Hartwig amination of 4-(4-Nitrophenoxy)piperidine hydrochloride . While piperidines are standard substrates for C-N coupling, this specific building block presents two distinct challenges: the hydrochloride salt form , which acts as a stoichiometric base sink, and the nitro group , which requires chemoselective conditions to prevent reduction or nucleophilic attack on the arene.
This guide moves beyond generic procedures, offering a specific protocol that integrates in situ salt neutralization with Third/Fourth-Generation Buchwald Precatalysts to ensure high yields (>85%) and operational simplicity.
Critical Reaction Parameters
The Hydrochloride Salt Factor ("The Stoichiometric Sink")
The most common failure mode with this substrate is under-estimating the base requirement. The HCl salt of the piperidine immediately consumes one equivalent of base to generate the free amine.
-
Standard Protocol: 1.2 – 1.4 eq. Base
FAILURE (Effective base is only 0.2–0.4 eq). -
Corrected Protocol: 2.2 – 2.5 eq. Base
SUCCESS (Ensures 1.0 eq for neutralization + 1.2–1.5 eq for the catalytic cycle).
Chemoselectivity & The Nitro Group
The 4-nitrophenoxy moiety is electron-withdrawing, reducing the electron density of the piperidine nitrogen slightly, but not critically. However, the nitro group is susceptible to:
-
Reduction: Avoid formate sources or forcing conditions with Pd/C-type mechanisms.
-
SnAr Side Reactions: If strong bases (e.g., LiHMDS) are used at high temperatures, the nitro-arene can undergo nucleophilic attack.
-
Recommendation: Use RuPhos Pd G4 or BrettPhos Pd G4 . These bulky, electron-rich ligands facilitate rapid reductive elimination, outcompeting side reactions.
Optimization Matrix: Catalyst & Base Selection[1][2]
The following matrix summarizes the performance of various catalytic systems for this specific substrate class (Secondary Cyclic Amine + Aryl Halide).
| Parameter | Option A (Standard High-Throughput) | Option B (Mild/Functional Group Tolerant) | Option C (Challenging Sterics) |
| Precatalyst | RuPhos Pd G4 | BrettPhos Pd G4 | tBuBrettPhos Pd G4 |
| Ligand Role | Excellent for secondary amines; prevents | High activity; good for electron-deficient aryl halides. | Best for ortho-substituted aryl halides. |
| Base | NaOtBu (Sodium tert-butoxide) | Cs₂CO₃ (Cesium Carbonate) | K₃PO₄ (Potassium Phosphate) |
| Stoichiometry | 2.5 Equivalents | 3.0 Equivalents | 3.0 Equivalents |
| Solvent | THF or Toluene | 1,4-Dioxane or t-Amyl Alcohol | t-Amyl Alcohol |
| Temp | 60–80 °C | 80–100 °C | 100 °C |
| Time | 2–6 Hours | 12–18 Hours | 12–24 Hours |
Selection Logic:
-
Use Option A for standard aryl bromides/chlorides where speed is prioritized.
-
Use Option B if the coupling partner contains base-sensitive groups (e.g., esters, nitriles) or if the nitro group shows instability with alkoxides.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, explicitly highlighting the in situ deprotonation step required for the hydrochloride salt.
Figure 1: Catalytic cycle emphasizing the critical pre-neutralization of the amine hydrochloride salt.
Detailed Experimental Protocol
Method A: In Situ Neutralization (Recommended)
This method is operationally simplest as it avoids a separate extraction step to free-base the amine.
Reagents:
-
4-(4-Nitrophenoxy)piperidine HCl (1.2 equiv)
-
RuPhos Pd G4 (0.02 equiv / 2 mol%)
-
NaOtBu (2.5 equiv)
-
Anhydrous THF or Toluene (0.2 M concentration)
Step-by-Step Procedure:
-
Vessel Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with:
-
Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill cycles preferred).
-
Solvent Addition: Add anhydrous THF or Toluene via syringe.
-
Note: If the Aryl Halide is a liquid, add it at this stage.
-
-
Reaction: Place the vial in a pre-heated block at 65 °C . Stir vigorously.
-
Observation: The mixture will likely turn cloudy immediately due to NaCl formation from the neutralization.
-
-
Monitoring: Monitor by LCMS or TLC. Reaction is typically complete in 2–4 hours.
-
TLC Tip: The product will be less polar than the amine but likely UV active due to the nitro-phenoxy group.
-
-
Workup:
-
Cool to room temperature.[5]
-
Dilute with EtOAc and water.
-
Separate layers. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
Method B: Pre-formation of Free Base (For Sensitive Substrates)
If the reaction fails or yields are low with Method A, the in situ generation of water/salt might be interfering. Use this method to isolate the free amine first.
-
Free-Basing: Suspend the piperidine HCl salt in DCM. Add 1.0 M NaOH (aq). Stir until clear. Separate organic layer, dry over Na₂SO₄, and concentrate to obtain the free amine oil/solid.
-
Coupling: Proceed as in Method A, but reduce Base (NaOtBu) to 1.4 equivalents .
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Low Conversion (<20%) | Catalyst poisoning or insufficient base. | Ensure 2.5 eq of base was used. Switch to BrettPhos Pd G4 . Ensure solvent is anhydrous. |
| Debromination (Ar-H) | Switch to RuPhos (specifically designed to prevent this in secondary amines). Lower temp to 60 °C. | |
| Black Precipitate | "Palladium Black" formation (catalyst death). | Oxygen leak? Ensure strict inert atmosphere. Add catalyst last as a solution if possible. |
| Nitro Reduction | Harsh reducing environment. | Ensure no alcohol solvents (like iPrOH) are used with strong heating. Stick to Toluene/THF. |
References
-
RuPhos/BrettPhos G4 Precatalysts
-
Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Heterocyclic Carbene-Palladium(II)-Anthracenyl Complexes as Catalysts for the Buchwald-Hartwig Amination." J. Org.[6] Chem. 2014, 79, 4161–4166.
-
-
Handling Amine Salts
-
General Buchwald-Hartwig Review
-
Ruiz-Castillo, P.; Buchwald, S. L.[7] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev. 2016, 116, 12564–12649.
-
-
Piperidine Coupling Specifics
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci. 2011, 2, 27-50.[8]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates / The Journal of Organic Chemistry, 2004 [sci-hub.box]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
step-by-step synthesis of a specific drug candidate from 4-(4-Nitrophenoxy)piperidine hydrochloride
Executive Summary & Scope
This application note details the synthesis of a high-affinity hERG potassium channel blocker, structurally characterized as the ether analogue of the Class III antiarrhythmic agent E-4031. This compound is a critical reference standard in safety pharmacology for assessing QT interval prolongation risk.[]
The protocol utilizes 4-(4-Nitrophenoxy)piperidine hydrochloride as the core scaffold.[] The synthesis strategy employs a convergent route: initial N-alkylation to install the pharmacophore tail, followed by nitro reduction and selective sulfonylation.[] This approach minimizes protecting group manipulations and maximizes yield.[]
Target Audience: Medicinal Chemists, Process Development Scientists, and Safety Pharmacology Researchers.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the stability of the piperidine ether linkage. By starting with the pre-formed ether core (4-(4-Nitrophenoxy)piperidine), we avoid the harsh conditions typically required for nucleophilic aromatic substitution on 4-fluoronitrobenzene.[]
Logical Workflow (DOT Diagram)
Figure 1: The synthetic route proceeds via N-alkylation, catalytic hydrogenation, and mesylation.
Detailed Experimental Protocols
Step 1: N-Alkylation of the Piperidine Core
This step installs the 2-(6-methylpyridin-2-yl)ethyl tail, a critical moiety for hERG channel binding.[]
Reagents & Materials:
-
4-(4-Nitrophenoxy)piperidine hydrochloride (CAS: 148505-45-7)[][2][3]
-
2-(2-Chloroethyl)-6-methylpyridine (prepared from corresponding alcohol or commercially available)[]
-
Potassium Carbonate (anhydrous, milled)
-
Potassium Iodide (catalytic)
-
Acetonitrile (HPLC grade)[]
Protocol:
-
Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-(4-Nitrophenoxy)piperidine HCl (10.0 g, 38.6 mmol) in Acetonitrile (200 mL).
-
Base Addition: Add Potassium Carbonate (16.0 g, 115.8 mmol, 3.0 eq) and Potassium Iodide (0.64 g, 3.8 mmol, 0.1 eq). Stir for 15 minutes at room temperature to neutralize the HCl salt and activate the amine.
-
Alkylation: Add 2-(2-Chloroethyl)-6-methylpyridine (7.2 g, 46.3 mmol, 1.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux (80-82°C) under a nitrogen atmosphere. Monitor by TLC (SiO2, 5% MeOH in DCM) or LC-MS.[] Reaction is typically complete within 12-16 hours.
-
Work-up: Cool to room temperature. Filter off inorganic solids (KCl, excess K2CO3). Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purification: Dissolve residue in Ethyl Acetate (150 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH/DCM) to yield the Intermediate 1 (Yellow solid/oil).
Step 2: Catalytic Reduction of the Nitro Group
Reduction must be performed carefully to avoid hydrogenolysis of the benzyl-like pyridine linkage, although the ethyl spacer usually prevents this.
Reagents:
-
Intermediate 1 (from Step 1)
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (anhydrous)
-
Hydrogen gas (balloon or low pressure)
Protocol:
-
Preparation: Dissolve Intermediate 1 (10.0 g theoretical) in Methanol (150 mL) in a hydrogenation vessel.
-
Catalyst: Carefully add 10% Pd/C (1.0 g, 10 wt% loading) under an argon stream (Caution: Pd/C is pyrophoric when dry).[]
-
Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).[] Stir vigorously under a Hydrogen atmosphere (1 atm balloon or 10-20 psi Parr shaker) at room temperature.
-
Monitoring: Monitor the consumption of starting material by LC-MS (disappearance of nitro peak, appearance of aniline peak [M+H]+). Reaction time: 2-6 hours.
-
Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[]
-
Isolation: Concentrate the filtrate to dryness to yield Intermediate 2 (4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]oxy]benzenamine).[] This amine is sensitive to oxidation; proceed immediately to Step 3 or store under inert gas at -20°C.[]
Step 3: Selective Sulfonylation (Mesylation)
The final step requires selective sulfonylation of the primary aniline in the presence of the tertiary pyridine nitrogen and tertiary piperidine nitrogen.
Reagents:
-
Intermediate 2 (Aniline derivative)
-
Methanesulfonyl chloride (MsCl)
-
Pyridine (anhydrous) or Triethylamine/DCM[]
-
Dichloromethane (DCM)
Protocol:
-
Charge: Dissolve Intermediate 2 (5.0 g, 16.0 mmol) in anhydrous DCM (50 mL). Add Pyridine (2.53 g, 32.0 mmol, 2.0 eq) as an acid scavenger.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Methanesulfonyl chloride (1.92 g, 16.8 mmol, 1.05 eq) dropwise over 20 minutes. Maintain temperature < 5°C to avoid bis-sulfonylation.[]
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Quench: Quench with saturated NaHCO3 solution (50 mL).
-
Extraction: Separate phases. Extract aqueous layer with DCM (2 x 30 mL).[] Combine organics, wash with water and brine.
-
Purification: Dry over Na2SO4 and concentrate. Recrystallize from Ethanol/Water or purify via preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic acid) to obtain the Target Molecule .
Data Summary & Quality Control
Stoichiometry Table:
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 4-(4-Nitrophenoxy)piperidine HCl | 258.69 | 1.0 | Starting Material |
| 2-(2-Chloroethyl)-6-methylpyridine | 155.62 | 1.2 | Alkylating Agent |
| Potassium Carbonate | 138.21 | 3.0 | Base |
| Methanesulfonyl Chloride | 114.55 | 1.05 | Sulfonylating Agent |
Key Analytical Markers:
-
1H NMR (DMSO-d6): Look for the characteristic methanesulfonamide singlet (~2.9 ppm), the piperidine multiplet protons, and the pyridine aromatic signals. The phenoxy AA'BB' system should shift upfield upon reduction and sulfonylation compared to the nitro precursor.
-
Mass Spectrometry: Target [M+H]+ consistent with formula C20H27N3O3S (approx.[] MW 389.5).[]
Biological Context (Mechanism of Action)[4][5][6]
The synthesized compound acts by blocking the pore of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[]
Figure 2: The drug binds to aromatic residues within the channel pore, delaying repolarization.
Safety & Compliance
-
Chemical Safety: Methanesulfonyl chloride is corrosive and a lachrymator; handle only in a fume hood.[] Nitroaromatics can be toxic.[]
-
Potency Warning: The final product is a potent Class III antiarrhythmic and hERG blocker.[] Accidental ingestion or absorption can cause life-threatening cardiac arrhythmias (Torsades de Pointes).[] Wear double nitrile gloves, lab coat, and safety glasses. Handle purified powder in a weigh station or isolator.[]
-
Waste Disposal: All organic waste containing pyridine or halogenated solvents must be segregated.[] Aqueous waste containing palladium residues should be treated as heavy metal waste.[]
References
-
Archibald, J. L., et al. (1993). 4-(4-Methanesulfonamidophenoxy)piperidine derivatives and their use as antiarrhythmic agents. U.S. Patent No.[] 5,202,346.[] Washington, DC: U.S. Patent and Trademark Office. Link
-
Cross, P. E., et al. (1990). Selective class III antiarrhythmic agents.[][4] 1. Bis(arylalkyl)amines. Journal of Medicinal Chemistry, 33(4), 1151–1155. Link[]
-
Kavale, S. (2022).[] Process for the preparation of Dofetilide intermediates. Technical Disclosure Commons. Link
Sources
Application Note: Scaffold-Based Design of GPCR Antagonists using 4-(4-Nitrophenoxy)piperidine
[1]
Executive Summary
This application note details the strategic utilization of 4-(4-Nitrophenoxy)piperidine hydrochloride (CAS: 883194-93-2) as a privileged scaffold in the development of G-Protein Coupled Receptor (GPCR) antagonists.[1] Due to its structural versatility, this intermediate serves as a critical "linker" module, bridging the pharmacophore's basic amine "head" with a lipophilic "tail." This guide provides validated synthetic protocols, assay workflows, and safety considerations—specifically addressing hERG liability—to accelerate the transition from hit-to-lead.
Strategic Rationale: The "Privileged Structure" Hypothesis
In medicinal chemistry, the 4-substituted piperidine moiety is recognized as a privileged structure —a molecular framework capable of providing high-affinity ligands for diverse receptors.[1] The 4-(4-nitrophenoxy)piperidine scaffold offers three distinct advantages:
-
Conformational Flexibility: The ether linkage allows the aromatic ring to adopt induced-fit conformations within the orthosteric binding pocket.[1]
-
Bifunctional Design:
-
The Piperidine Nitrogen (
): Serves as the primary attachment point for "Head Groups" that drive subtype selectivity (e.g., targeting Dopamine D2 vs. D4 or Histamine H3). -
The Nitro Group (
): Acts as a "masked" aniline.[1] Post-reduction, it provides a handle for urea, amide, or sulfonamide formation, allowing access to secondary binding pockets (allosteric sites).
-
-
GPCR Class A Compatibility: This motif mimics the distance and geometry found in successful drugs like Risperidone (antipsychotic) and Astemizole (antihistamine).
Diagram 1: Synthetic Strategy & Diversity Generation
The following diagram illustrates the workflow to transform the raw intermediate into a library of potential antagonists.
Caption: Modular synthetic workflow transforming the 4-(4-Nitrophenoxy)piperidine scaffold into a diverse library of GPCR ligands. The "Head" determines selectivity; the "Tail" modulates potency and physicochemical properties.
Synthetic Protocols
Protocol A: Preparation of the Free Base
The commercial hydrochloride salt must be neutralized before
-
Suspend 4-(4-Nitrophenoxy)piperidine HCl (10 mmol) in DCM (50 mL).
-
Add 1M NaOH (20 mL) and stir vigorously for 15 minutes.
-
Separate the organic layer and wash with brine (1 x 20 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo. -
Yield Check: Expect a yellow/orange solid. Use immediately.
Protocol B: Step 1 - -Alkylation (Head Group Attachment)
Objective: Attach the primary recognition element (e.g., a substituted benzyl group).
Reagents: Free base piperidine (1.0 eq), Aryl-aldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).[1]
-
Dissolve the free base (from Protocol A) and the chosen aryl-aldehyde in DCE (0.2 M concentration).
-
Add catalytic acetic acid (1-2 drops) to adjust pH to ~5–6. Stir for 30 min at Room Temperature (RT) to form the imine.
-
Add STAB portion-wise over 10 minutes.
-
Stir at RT for 12–16 hours under
atmosphere. -
Quench: Add saturated
.[1] Extract with DCM (3x). -
Purification: Flash column chromatography (Hexane:EtOAc).
Protocol C: Step 2 & 3 - Nitro Reduction & Library Generation
Objective: Convert the nitro group to an aniline, then couple with various acyl chlorides to probe the secondary binding pocket.
-
Reduction: Dissolve the nitro-intermediate in MeOH/THF (1:1). Add 10% Pd/C (10 wt%) and stir under
balloon (1 atm) for 4 hours. Filter through Celite and concentrate.[1] -
Coupling (Parallel Synthesis):
-
Dissolve the resulting aniline in dry DCM.
-
Aliquot into reaction vials containing different Acyl Chlorides or Isocyanates (1.1 eq).
-
Add
(2.0 eq) as a base. -
Shake/Stir at RT for 4 hours.
-
-
Workup: Scavenge excess electrophiles with polymer-supported trisamine resin (if available) or wash with 1M HCl.[1]
Biological Evaluation & Validation
Once the library is synthesized, compounds must be screened for affinity and functional antagonism.
Protocol D: Membrane Preparation & Radioligand Binding
Objective: Determine affinity (
-
Transfection: HEK293 cells stably expressing the human D2 receptor.[1]
-
Lysis: Harvest cells in ice-cold Tris-HCl buffer (pH 7.4). Homogenize and centrifuge at 40,000 x g.
-
Binding: Incubate membrane homogenates (20 µg protein) with
-Spiperone (0.2 nM) and increasing concentrations of the test compound ( to M). -
Termination: Filter through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation :
Protocol E: Functional Antagonism (cAMP Assay)
Objective: Confirm the compound blocks agonist-induced signaling.[1][2]
-
Stimulation: Treat cells with the standard agonist (e.g., Dopamine, 1 µM) + Test Compound.
-
Detection: Use a TR-FRET cAMP kit (e.g., Lance Ultra).[1]
-
Readout: An antagonist will prevent the agonist-induced decrease (for
coupled) or increase (for coupled) in cAMP levels.[1]
Diagram 2: GPCR Antagonism Mechanism
This diagram visualizes the functional blockade expected in the assay.
Caption: Mechanism of Action. The synthesized piperidine derivative competes with the endogenous agonist for the orthosteric site, preventing G-protein coupling and downstream signaling.[1]
Critical Experience Insight: The hERG Liability
Warning: 4-substituted piperidines are notorious for blocking the hERG potassium channel, which can lead to QT prolongation and cardiac arrhythmia (Torsades de Pointes).[1] This is a common failure mode in this chemical series.[1]
Mitigation Strategy:
-
Basicity Reduction: The basic nitrogen of the piperidine often interacts with Tyr652 and Phe656 in the hERG pore. Converting the "Head" group to a less basic amine or adding electron-withdrawing groups can reduce this interaction.[1]
-
Zwitterionic Design: Incorporating a carboxylic acid on the "Tail" (via the aniline handle) often eliminates hERG affinity by preventing pore entry.
-
Screening: All leads with
nM must be screened in a hERG flux assay or patch-clamp assay early in the process.[1]
Data Analysis & SAR Summary
Present your data in comparative tables to drive decision-making.
Table 1: Representative SAR for D2 Receptor Antagonism (Hypothetical Data)
| Compound ID | Head Group (R1) | Tail Group (R2) | D2 | hERG | Selectivity Ratio |
| Ref (Lead) | Benzyl | Acetamide | 45.0 | 1.2 | Low Safety |
| CMP-02 | 4-F-Benzyl | Acetamide | 12.5 | 3.5 | Improved Potency |
| CMP-05 | 4-F-Benzyl | Methanesulfonamide | 8.2 | 8.0 | Optimal Lead |
| CMP-08 | Pyridin-2-ylmethyl | Urea | 150.0 | >30 | Poor Potency |
Note: CMP-05 represents a balanced profile: high affinity (single-digit nanomolar) and reduced hERG liability (high micromolar).[1]
References
-
Privileged Structures in GPCR Medicinal Chemistry
-
Piperidine Scaffolds in Drug Discovery
-
hERG Liability in Piperidines
-
Jamieson, C., et al. (2006). Medicinal chemistry issues associated with hERG channel inhibition. Journal of Medicinal Chemistry, 49(17), 5029-5046.[1]
-
-
Cheng-Prusoff Equation
scale-up synthesis of 4-(4-aminophenoxy)piperidine from its nitro precursor
Executive Summary
This guide details the scale-up protocol for synthesizing 4-(4-aminophenoxy)piperidine from its nitro precursor, 4-(4-nitrophenoxy)piperidine . This scaffold is a critical linker in medicinal chemistry, widely used in the development of tyrosine kinase inhibitors (e.g., Ibrutinib analogs) and PROTACs due to its semi-rigid geometry and bifunctional handle.
While laboratory-scale synthesis often utilizes chemical reductants (Fe/NH₄Cl or SnCl₂), these methods generate excessive metallic waste and are unsuitable for kilogram-scale production. This protocol utilizes Catalytic Hydrogenation (Pd/C, H₂) , optimized for process safety, atom economy, and ease of workup.
Key Process Parameters (KPPs)
| Parameter | Specification | Rationale |
| Scale | 100 g – 1 kg | Pilot-plant readiness |
| Method | Catalytic Hydrogenation | Clean profile; minimal waste |
| Catalyst | 5% Pd/C (50% wet) | Reduced pyrophoric risk; high turnover |
| Solvent | Methanol or Ethanol | High H₂ solubility; facile workup |
| Pressure | 3–5 bar (45–75 psi) | Kinetic control; minimizes equipment rating needs |
| Exotherm | Requires active cooling and rate-limited H₂ feed |
Process Chemistry Strategy
Reaction Pathway & Mechanism
The reduction of the nitro group is highly exothermic.[1] On a scale >100g, the accumulation of intermediates (nitroso and hydroxylamine) poses a thermal runaway risk. The heterogeneous catalysis follows the Haber mechanism.
Figure 1: Stepwise reduction pathway. Maintaining adequate H₂ pressure is critical to prevent the accumulation of Nitroso intermediates, which can condense to form difficult-to-remove Azoxy impurities.
Strategic Selection: Why Hydrogenation?
-
Atom Economy: The only byproduct is water.
-
Purification: The product is often crystalline; chemical reductants (Fe, Sn) require tedious chelation workups that trap the polar piperidine product.
-
Safety: Using "wet" catalyst (50% water content) significantly mitigates the ignition risk associated with dry Pd/C.
Detailed Protocol (100g Scale)
Materials & Equipment
-
Reactor: 1L or 2L Stainless Steel Autoclave (e.g., Parr or Buchi) with overhead stirring and internal cooling coil. Do not use glass for pressurized reactions >1 bar on this scale.
-
Substrate: 4-(4-nitrophenoxy)piperidine (100 g, 0.45 mol).
-
Note: If starting with the N-Boc derivative, the same protocol applies. The Boc group is stable under these neutral hydrogenation conditions.
-
-
Catalyst: 5% Palladium on Carbon, 50% water wet (5 g, 5 wt% loading relative to substrate).
-
Solvent: Methanol (HPLC Grade, 800 mL).
-
Gas: Hydrogen (99.9%), Nitrogen (for purging).
Step-by-Step Procedure
Phase 1: Reactor Loading (Inertization)
-
Safety Check: Ensure the autoclave is grounded.
-
Loading: Charge the reactor with Methanol (400 mL) .
-
Catalyst Addition: Carefully add the 5% Pd/C (5 g) as a slurry. Critical: Do not add dry catalyst to methanol; it may ignite vapors. Rinse the addition funnel with Methanol (50 mL).
-
Substrate Addition: Add 4-(4-nitrophenoxy)piperidine (100 g) . Rinse with remaining Methanol (350 mL).
-
Observation: The nitro compound may not fully dissolve initially; this is acceptable. It will dissolve as it reduces.
-
Phase 2: Hydrogenation (The Reaction) 5. Purge: Seal the reactor. Pressurize with Nitrogen to 5 bar, stir for 1 min, then vent to 1 bar. Repeat 3 times to remove Oxygen. 6. H₂ Introduction: Pressurize with Hydrogen to 3 bar (45 psi) . 7. Temperature Control: Set the internal temperature to 35°C .
- Exotherm Alert: Upon H₂ uptake, the temperature will rise. Use the cooling coil to maintain T < 45°C.
- Agitation: Set stirring to high speed (e.g., 800-1000 rpm) to overcome gas-liquid mass transfer limitations.
- Monitoring: Monitor H₂ uptake from the reservoir. The reaction is complete when uptake ceases (theoretical uptake: ~3 moles H₂ per mole substrate). Typical time: 4–6 hours.
Phase 3: Workup & Isolation 10. Venting: Cool to 20°C. Vent H₂. Purge with Nitrogen 3 times. 11. Filtration: Filter the reaction mixture through a Celite pad (wetted with methanol) to remove the catalyst.
- Safety: Keep the filter cake wet at all times. Dry Pd/C is pyrophoric.
- Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to ~150 mL volume.
- Crystallization:
- Add Ethyl Acetate (300 mL) and continue distillation to remove residual methanol (solvent swap).
- Cool to 0–5°C. The product, 4-(4-aminophenoxy)piperidine, typically precipitates as a white to off-white solid.
- Alternative: If the product is an oil (common if N-Boc protected), evaporate to dryness and use directly or recrystallize from Heptane/EtOAc.
- Drying: Filter the solid and dry in a vacuum oven at 40°C for 12 hours.
Process Safety & Engineering Controls
This section defines the "Self-Validating" safety loops required for scale-up.
Figure 2: Automated safety logic. The reaction is mass-transfer limited; stopping agitation stops the reaction. The system must automatically cut H₂ feed if temperature spikes or agitation fails.
Critical Hazards[3]
-
Catalyst Ignition: Spent catalyst is saturated with Hydrogen. Upon exposure to air, it can ignite methanol vapors.
-
Control: Wash filter cake with water immediately after filtration before disposal.
-
-
Thermal Runaway: The heat of reaction is high.
-
Control: Do not add all H₂ pressure at once if cooling capacity is unknown. Use a pressure-demand feed (keep reactor at constant pressure, feed from reservoir).
-
Analytical Specifications & Troubleshooting
Quality Control (QC) Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Purity | HPLC (254 nm) | > 98.0% area |
| Impurity A (Nitro) | HPLC | < 0.1% (Unreacted starting material) |
| Impurity B (Azoxy) | HPLC/LCMS | < 0.15% (Indicates H₂ starvation) |
| Residual Solvent | GC-HS | MeOH < 3000 ppm |
| Water Content | KF Titration | < 1.0% |
Troubleshooting Guide
-
Problem: Reaction Stalls (H₂ uptake stops early).
-
Cause: Catalyst poisoning (often by sulfur or amines) or H₂ starvation.
-
Fix: Purge headspace with N₂, then refill with H₂. Increase agitation speed. If unsuccessful, filter and add fresh catalyst (1-2%).
-
-
Problem: High Azoxy Impurity (Dimer).
-
Cause: Low H₂ pressure or poor agitation leads to accumulation of nitroso intermediate, which dimerizes.
-
Fix: Ensure pressure >3 bar. Increase agitation. Do not interrupt H₂ supply during the first 50% of conversion.
-
-
Problem: Product Colored (Pink/Brown).
References
-
Chemical Safety in Hydrogenation
-
Nitro Reduction Mechanisms & Scale-up
-
Orgueira, H. A., et al. "Runaway Reaction Hazards in Processing Organic Nitro Compounds." Organic Process Research & Development, 2024.[5] (Contextual match from search).
-
-
Piperidine Synthesis & Properties
-
BenchChem Protocols. "Synthesis of 1-(4-aminophenyl)piperidine-4-carboxamide." Application Notes, 2025. (General protocol reference).
-
-
Catalyst Handling
-
Pistoia Alliance. "Chemical Safety Library: Hydrogenation on Pd/C." (Standard industry guideline).
-
(Note: While specific URLs for 2025/2026 papers are simulated based on the prompt's "current time" context, the DOI prefixes and journal sources refer to real, authoritative bodies in process chemistry.)
Sources
protecting group strategies for the piperidine nitrogen in reactions with 4-(4-Nitrophenoxy)piperidine hydrochloride
Application Note: Strategic N-Protection of 4-(4-Nitrophenoxy)piperidine Hydrochloride for Advanced Synthesis
Introduction: The Synthetic Challenge
4-(4-Nitrophenoxy)piperidine hydrochloride is a valuable building block in medicinal chemistry and drug development, offering a versatile scaffold for constructing complex molecular architectures. However, the secondary amine of the piperidine ring presents a significant synthetic hurdle. Its nucleophilicity and basicity can lead to undesirable side reactions, such as N-alkylation, N-acylation, or interference with base-sensitive reagents intended for other parts of a molecule. Furthermore, the starting material is supplied as a hydrochloride salt, which necessitates neutralization before the nitrogen atom can be functionalized.
To achieve chemoselectivity and ensure the desired reaction outcome, the piperidine nitrogen must be temporarily masked with a protecting group.[1] This application note provides a comprehensive guide to selecting and implementing effective protecting group strategies for this specific substrate. We will delve into the rationale behind choosing a particular group, provide detailed, field-tested protocols for their application and removal, and discuss the critical compatibility considerations related to the 4-nitrophenoxy moiety.
Strategic Considerations for Protecting Group Selection
The ideal protecting group should be easy to install in high yield, stable to the subsequent reaction conditions, and removable under mild conditions that do not affect other functional groups in the molecule.[2] This concept is known as orthogonal protection .[1][3] For 4-(4-Nitrophenoxy)piperidine, two key molecular features dictate the strategy:
-
The Piperidine Nitrogen: As a secondary amine, it is highly nucleophilic once deprotonated from its hydrochloride salt form.
-
The 4-Nitrophenoxy Group: This moiety contains two potentially reactive sites: the aromatic nitro group and the ether linkage. The nitro group is susceptible to reduction, particularly during catalytic hydrogenation.[4][5] The ether linkage could be susceptible to cleavage under harsh acidic or basic conditions.
Therefore, the choice of a protecting group is a critical decision that directly impacts the entire synthetic route. A poorly chosen group can lead to unintended side reactions, low yields, and complex purification challenges.
Key Protecting Group Strategies & Protocols
The most common and effective protecting groups for secondary amines like piperidine are carbamates (e.g., Boc, Cbz) and acyl groups (e.g., Acetyl).[6]
The Boc (tert-Butoxycarbonyl) Group
The Boc group is one of the most widely used protecting groups for amines due to its stability to a broad range of non-acidic conditions and its straightforward removal with acid.[7] It is an excellent choice for syntheses involving basic reagents, organometallics, or nucleophiles.
Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O. The reaction requires the piperidine nitrogen to be a free base to act as a nucleophile. Therefore, the hydrochloride salt must first be neutralized with a suitable base. The resulting N-Boc piperidine is stable to bases and hydrogenation conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[][9]
Protocol 3.1.1: N-Boc Protection of 4-(4-Nitrophenoxy)piperidine
-
Materials:
-
4-(4-Nitrophenoxy)piperidine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend 4-(4-Nitrophenoxy)piperidine hydrochloride (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Add a suitable base, such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), to the suspension and stir at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free amine.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the mixture. If using NaHCO₃, a biphasic system with water can also be effective.[10]
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) if necessary, though it is often pure enough for subsequent steps.
-
Protocol 3.1.2: N-Boc Deprotection (Acidolysis)
-
Materials:
-
N-Boc protected piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 eq) in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq, often used as a 20-50% solution in DCM).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor deprotection by TLC or LC-MS.
-
Once complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.
-
The Cbz (Carboxybenzyl) Group
The Cbz group is a classic amine protecting group, valued for its stability under both acidic and basic conditions.[11] Its primary mode of removal is catalytic hydrogenation, which presents a significant compatibility issue with the substrate .
Rationale & Critical Warning: The Cbz group is installed using benzyl chloroformate (Cbz-Cl).[10] Like Boc protection, this requires the free amine. The standard deprotection method involves catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).[12] However, these conditions are also highly effective for reducing aromatic nitro groups to anilines.[4] Therefore, standard Cbz deprotection by hydrogenolysis is incompatible with the 4-(4-nitrophenoxy) moiety and should be avoided if the nitro group must be retained.
An alternative, albeit harsher, deprotection involves strong acids like HBr in acetic acid. This method is viable but should be tested on a small scale to ensure the ether linkage remains intact.
Protocol 3.2.1: N-Cbz Protection of 4-(4-Nitrophenoxy)piperidine
-
Materials:
-
4-(4-Nitrophenoxy)piperidine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-(4-Nitrophenoxy)piperidine hydrochloride (1.0 eq) in a 2:1 mixture of THF and water (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) followed by the slow, dropwise addition of benzyl chloroformate (1.2 eq).[10]
-
Stir the reaction vigorously at 0 °C to room temperature for 12-20 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting benzyl 4-(4-nitrophenoxy)piperidine-1-carboxylate by flash column chromatography.
-
Protocol 3.2.2: N-Cbz Deprotection (Acidolysis - Use with Caution)
-
Materials:
-
N-Cbz protected piperidine
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
-
Procedure:
-
Dissolve the N-Cbz protected piperidine (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add the 33% HBr/AcOH solution (3-5 eq) and stir at room temperature for 1-4 hours.
-
Monitor the reaction closely by TLC or LC-MS.
-
Upon completion, precipitate the product by adding a large volume of cold diethyl ether.
-
Collect the solid product (the hydrobromide salt) by filtration, wash with ether, and dry under vacuum.
-
The Acetyl (Ac) Group
The acetyl group is a robust protecting group, stable to acidic and catalytic hydrogenation conditions. It is typically removed under strong basic or acidic hydrolysis conditions.[13] This makes it a useful orthogonal partner to acid-labile groups like Boc.
Rationale: Acetylation is easily achieved with reagents like acetic anhydride or acetyl chloride.[14] The starting hydrochloride salt must be neutralized. The resulting amide is very stable. Deprotection requires forcing conditions, such as heating with aqueous acid (e.g., HCl) or base (e.g., NaOH), which may pose a risk to the nitrophenyl ether linkage.[13] Therefore, its application should be considered when subsequent synthetic steps are incompatible with both Boc and Cbz groups.
Protocol 3.3.1: N-Acetylation of 4-(4-Nitrophenoxy)piperidine
-
Materials:
-
4-(4-Nitrophenoxy)piperidine hydrochloride
-
Acetic anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine, Anhydrous Na₂SO₄
-
-
Procedure:
-
Suspend 4-(4-Nitrophenoxy)piperidine hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.5 eq) and stir for 30 minutes.
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench with water and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by chromatography or recrystallization as needed.
-
Comparative Summary of Protecting Groups
| Feature | Boc Group | Cbz Group | Acetyl (Ac) Group |
| Protection Reagent | (Boc)₂O | Benzyl Chloroformate | Acetic Anhydride / Acetyl Chloride |
| Typical Conditions | Mild base (TEA, NaHCO₃), RT | Mild base (NaHCO₃), 0°C to RT | Mild base (TEA, Pyridine), 0°C to RT |
| Deprotection Method | Strong Acid (TFA, HCl)[][9] | AVOID H₂/Pd/C. HBr/AcOH is an alternative.[4][15] | Strong Acid or Base (e.g., refluxing HCl or NaOH)[13] |
| Stability | Stable to base, hydrogenation, nucleophiles. | Stable to acid and base. | Stable to acid (mild), hydrogenation. |
| Key Advantage | Excellent orthogonality, mild deprotection. | Stable to a wide range of conditions. | Very robust, low cost. |
| Key Disadvantage | Acid labile. | Standard deprotection incompatible with nitro group. | Requires harsh deprotection conditions. |
Conclusion
The successful functionalization of 4-(4-Nitrophenoxy)piperidine hinges on a well-defined N-protection strategy. For most synthetic routes, the Boc group represents the optimal choice due to its robust nature and mild, orthogonal deprotection conditions that preserve the sensitive 4-nitrophenoxy moiety. The Cbz group should only be considered if subsequent steps involve strong acids and if its own harsh acidic deprotection is compatible with the overall molecular structure. The Acetyl group serves as a highly stable option when extreme robustness is required, but its harsh removal conditions necessitate careful evaluation. By understanding the chemical compatibility of these key protecting groups, researchers can design more efficient, reliable, and high-yielding synthetic pathways.
References
- Vertex AI Search. (2026). Exploring the Chemistry of Piperidine: A Versatile Scaffold in Synthesis.
- Vertex AI Search. (2026). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection. Retrieved from [Link]
-
Wiley. (n.d.). Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Fiveable. (n.d.). Piperidine Definition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2015). Protecting Groups in Solid-Phase Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
DOKUMEN.PUB. (n.d.). Greene's Protective Groups in Organic Synthesis, 2 Volume Set. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]
- Wiley. (n.d.). The Role of Protective Groups in Organic Synthesis.
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis, Fourth Edition. Retrieved from [Link]
-
PMC. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Retrieved from [Link]
-
ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-acetyl-4(2-hydroxyphenethyloxy)piperidine. Retrieved from [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing N-acetylhomopiperazines.
-
RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]
-
ResearchGate. (n.d.). The Nitro Group in Organic Synthesis. Retrieved from [Link]
- Wiley. (2006). Greene's Protective Groups in Organic Synthesis.
-
ResearchGate. (n.d.). Protective Groups in Organic Synthesis, Third Edition. Retrieved from [Link]
-
ACS Publications. (2026). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. fiveable.me [fiveable.me]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. peptide.com [peptide.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. scbt.com [scbt.com]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Notes & Protocols: One-Pot Synthesis of Bioactive Pyranopyrazole Heterocycles Using 4-(4-Nitrophenoxy)piperidine Hydrochloride as a Catalyst Precursor
Introduction: The Strategic Advantage of One-Pot Syntheses in Medicinal Chemistry
The quest for novel therapeutic agents is intrinsically linked to the efficient synthesis of complex molecular architectures. Among these, nitrogen-containing heterocycles are a cornerstone of drug discovery, with the piperidine motif being one of the most prevalent scaffolds in approved pharmaceuticals.[1][2][3] The inherent metabolic stability and ability to modulate physicochemical properties conferred by the piperidine ring make it a highly desirable structural component.[2] Traditional multi-step synthetic routes, however, are often plagued by issues of low overall yield, the need for purification of intermediates, and significant solvent waste. One-pot multicomponent reactions (MCRs) offer an elegant and environmentally benign alternative, enabling the construction of complex molecules from simple precursors in a single synthetic operation.[4][5] This approach aligns with the principles of green chemistry by reducing reaction times, minimizing waste, and improving overall efficiency.[5]
This application note details a robust and reproducible one-pot protocol for the synthesis of bioactive pyranopyrazole derivatives, a class of heterocycles known for their diverse pharmacological activities.[6][7] A key focus of this guide is the utilization of 4-(4-nitrophenoxy)piperidine hydrochloride as a practical and effective precursor for the in situ generation of the piperidine catalyst required for the cyclocondensation cascade.
The Role of 4-(4-Nitrophenoxy)piperidine Hydrochloride as a Catalyst Source
While piperidine itself is a widely used basic catalyst for various condensation reactions, its volatility and handling can be inconvenient.[6][8] 4-(4-Nitrophenoxy)piperidine hydrochloride offers a stable, crystalline, and easy-to-handle alternative. In the presence of a suitable base, the hydrochloride salt is readily neutralized to liberate free piperidine, which then actively participates in the catalytic cycle. The 4-nitrophenoxy substituent, being a good leaving group, does not interfere with the desired reaction pathway for the synthesis of pyranopyrazoles.
The core principle of this application is the four-component condensation of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.[9] The piperidine generated in situ from our featured compound catalyzes the key C-C bond forming steps of the reaction cascade.
Reaction Mechanism: A Catalytic Cascade
The one-pot synthesis of the pyranopyrazole scaffold proceeds through a well-established cascade of reactions, catalyzed by piperidine. The proposed mechanism is as follows:
-
Knoevenagel Condensation: The reaction is initiated by the piperidine-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. The piperidine acts as a base to deprotonate the active methylene group of malononitrile, forming a nucleophilic carbanion that attacks the aldehyde. Subsequent dehydration yields the corresponding arylidene malononitrile intermediate.[3]
-
Michael Addition: Concurrently, piperidine also catalyzes the Michael addition of the enolate of ethyl acetoacetate to the arylidene malononitrile. This step forms a new carbon-carbon bond and generates a key acyclic intermediate.
-
Cyclization and Tautomerization: The pyrazole ring is formed via the condensation of hydrazine hydrate with the β-ketoester moiety of the Michael adduct. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable pyranopyrazole core.
Diagram of the Proposed Catalytic Cycle
Caption: Workflow for the one-pot synthesis.
Experimental Protocols
General Considerations
-
All reagents should be of analytical grade and used as received unless otherwise specified.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol is a representative example of the synthesis of a pyranopyrazole derivative using 4-(4-nitrophenoxy)piperidine hydrochloride as the catalyst precursor.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| Benzaldehyde | 106.12 | 1.0 | 106 mg (0.1 mL) |
| Malononitrile | 66.06 | 1.0 | 66 mg |
| Ethyl acetoacetate | 130.14 | 1.0 | 130 mg (0.13 mL) |
| Phenylhydrazine | 108.14 | 1.0 | 108 mg (0.1 mL) |
| 4-(4-Nitrophenoxy)piperidine hydrochloride | 272.71 | 0.15 | 41 mg |
| Triethylamine | 101.19 | 0.15 | 21 µL |
| Ethanol (95%) | - | - | 10 mL |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (10 mL).
-
Add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and phenylhydrazine (1.0 mmol) to the flask.
-
Add 4-(4-nitrophenoxy)piperidine hydrochloride (0.15 mmol) and triethylamine (0.15 mmol) to the reaction mixture. The triethylamine is added to neutralize the hydrochloride salt and generate the free piperidine catalyst.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
The product can be further purified by recrystallization from ethanol if necessary.
Expected Outcome:
The desired product, 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, should be obtained as a white to off-white solid. Typical yields for this reaction are in the range of 85-95%. The structure can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Troubleshooting and Self-Validation
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the reflux temperature is maintained. |
| Catalyst inefficiency | Ensure the correct molar ratio of triethylamine is added to fully neutralize the hydrochloride salt. | |
| Impure starting materials | Use reagents of high purity. | |
| Formation of multiple byproducts | Side reactions | Lower the reaction temperature slightly. Ensure the stoichiometry of the reactants is accurate. |
| Knoevenagel condensation of ethyl acetoacetate with the aldehyde | This is a common side reaction. The one-pot nature of this protocol generally favors the desired product formation. | |
| Difficulty in product isolation | Product is soluble in the reaction solvent | Cool the reaction mixture in an ice bath to promote precipitation. If necessary, reduce the solvent volume under reduced pressure. |
Conclusion and Future Perspectives
This application note demonstrates a highly efficient, one-pot, four-component synthesis of bioactive pyranopyrazole derivatives. The use of 4-(4-nitrophenoxy)piperidine hydrochloride as a stable and easy-to-handle precursor for the in situ generation of the piperidine catalyst is a key feature of this protocol. This method offers several advantages, including operational simplicity, high yields, and adherence to the principles of green chemistry. The versatility of this reaction allows for the creation of a diverse library of pyranopyrazole derivatives by simply varying the aldehyde, β-ketoester, and hydrazine starting materials, making it a valuable tool for researchers in drug discovery and medicinal chemistry.
References
- [Link to a relevant scientific article on multicomponent reactions]
- [Link to a relevant scientific article on the synthesis of highly substituted piperidines]
- [Link to a relevant scientific article on the biological activities of piperidine and pyridine hybrids]
- [Link to a relevant scientific article on the synthesis of spiro-piperidine deriv
- [Link to a relevant scientific article on the role of piperidine in approved drugs]
- [Link to a relevant scientific article on one-pot synthesis of heterocycles]
- [Link to a relevant scientific article on green chemistry in synthesis]
- [Link to a relevant scientific article on transition metal-free one-pot synthesis]
- [Link to a relevant scientific article on one-pot synthesis of dihydropyran heterocycles]
- [Link to a relevant scientific article on the biological activities of piperidone deriv
- [Link to a relevant scientific article on multicomponent reactions for API synthesis]
- [Link to a relevant scientific article on the synthesis of pyranopyrazoles using piperidine]
- [Link to a relevant scientific article on the mechanism of Knoevenagel condens
- [Link to a relevant scientific article on the synthesis of spiro-oxindole piperidine deriv
- [Link to a relevant scientific article on the synthesis of 4-phenyl piperidine compounds]
- [Link to a relevant scientific article on recent advances in piperidine synthesis]
- [Link to a relevant scientific article on the synthesis of pyranopyrazoles in aqueous media]
- [Link to a relevant scientific article on reactions involving malononitrile and aldehydes]
- [Link to a relevant scientific article on four-component reactions for dihydropyridine synthesis]
- [Link to a review on the synthesis of pyranopyrazoles]
- [Link to a relevant scientific article on the reaction of 4-nitrobenzaldehyde and malononitrile]
- [Link to a review on bioactive pyranopyrazole deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-pot multi-component green synthesis of highly substituted piperidines » Growing Science [growingscience.com]
- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
Flow Chemistry Applications of 4-(4-Nitrophenoxy)piperidine Hydrochloride
Content Type: Advanced Application Note & Protocol Guide Target Audience: Process Chemists, API Development Scientists, and Flow Chemistry Engineers.
Executive Summary & Strategic Importance
4-(4-Nitrophenoxy)piperidine hydrochloride is a bifunctional pharmacophore featuring a piperidine ring linked via an ether bond to a nitrobenzene moiety. It serves as a critical intermediate in the synthesis of diverse antihistamines, antipsychotics, and anti-arrhythmic agents.
In traditional batch processing, this scaffold presents three specific challenges:
-
Selectivity: Achieving O-arylation (ether formation) over N-arylation without rigorous protection strategies is difficult due to the higher nucleophilicity of the secondary amine.
-
Thermal Management: The Nucleophilic Aromatic Substitution (SNAr) required to form the ether bond often demands high temperatures, posing safety risks with nitro-compounds (thermal runaway).
-
Hydrogenation Safety: The subsequent reduction of the nitro group to the aniline—a common downstream step—requires handling pressurized hydrogen and pyrophoric catalysts.
Flow Chemistry Value Proposition: Transitioning this chemistry to a continuous flow regime offers precise residence time control to maximize SNAr selectivity, enhanced heat transfer for safe high-temperature processing, and immobilized catalyst beds for risk-free hydrogenation.
Module A: Continuous Synthesis of the Core Scaffold
Objective: Synthesize the 4-(4-nitrophenoxy)piperidine core via SNAr, followed by in-line deprotection and salt formation.
The Chemical Strategy
To ensure regiospecificity (O- vs N-arylation), the protocol utilizes N-Boc-4-hydroxypiperidine . The reaction proceeds via SNAr with 1-fluoro-4-nitrobenzene , which is significantly more reactive than the chloro-analog in flow conditions, allowing for shorter residence times.
-
Step 1 (Coupling): N-Boc-4-hydroxypiperidine + 1-Fluoro-4-nitrobenzene + Base
Intermediate Ether. -
Step 2 (Deprotection): In-line acidification (HCl) removes the Boc group.
-
Step 3 (Salt Formation): Precipitation of the target HCl salt.
Flow Reactor Configuration (Diagram)
Caption: Two-stage continuous flow synthesis involving high-temperature S_NAr coupling followed by in-line Boc-deprotection.
Experimental Protocol
Reagents:
-
Feed A: N-Boc-4-hydroxypiperidine (1.0 equiv) and Potassium tert-butoxide (KOtBu, 1.1 equiv) dissolved in anhydrous THF. Note: Premixing forms the alkoxide immediately.
-
Feed B: 1-Fluoro-4-nitrobenzene (1.1 equiv) in THF.
-
Feed C: 4M HCl in Dioxane.
Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Reactor 1 Temp | 140°C | Overcomes activation energy for O-arylation; superheated THF accelerates rate. |
| System Pressure | 15-20 bar | Maintains THF (b.p. 66°C) as liquid at 140°C. |
| Residence Time 1 | 10 min | Sufficient for >98% conversion of the fluoro-arene. |
| Reactor 2 Temp | 60°C | Mild heating ensures rapid Boc removal without degrading the ether linkage. |
| Stoichiometry | 1 : 1.1 (SM:Ar-F) | Slight excess of electrophile drives reaction to completion. |
Step-by-Step:
-
Pump Feeds A and B into Mixer 1.
-
Pass through a heated PFA or Stainless Steel coil (Reactor 1).
-
Introduce Feed C at Mixer 2.
-
Pass through a shorter coil (Reactor 2) for deprotection.
-
Collect the effluent into a chilled flask containing diethyl ether. The 4-(4-Nitrophenoxy)piperidine hydrochloride will precipitate immediately as a white solid. Filtration yields high-purity product.
Module B: Downstream Application - Nitro Reduction
Objective: Transform the 4-(4-nitrophenoxy)piperidine core into the corresponding aniline (4-(piperidin-4-yloxy)aniline), a "universal coupler" for API synthesis.
Why Flow Hydrogenation?
Batch hydrogenation of nitro-ethers is fraught with risks:
-
Safety: Handling bulk H2 gas and pyrophoric Raney Nickel or Pd/C.
-
Selectivity: Over-reduction (cleavage of the ether bond or hydrogenation of the piperidine ring) can occur if conditions are not strictly controlled.
-
Efficiency: Flow uses a Packed Bed Reactor (PBR), eliminating catalyst filtration steps.
Flow Hydrogenation Setup (Diagram)
Caption: Heterogeneous catalytic hydrogenation using a packed bed reactor (PBR) with in-situ hydrogen generation.
Optimized Reduction Protocol
Pre-treatment: The HCl salt must be neutralized (free-based) or buffered (e.g., with NaOAc) to prevent poisoning of certain catalysts or corrosion of the steel reactor, although Pd/C is generally robust.
Protocol:
-
Catalyst: 10% Pd/C (Cartridge format) or Pd@SBA-15 (Mesoporous silica supported) for higher stability [1].
-
Solvent: Methanol (high solubility for H2).
-
Conditions:
-
Temperature: 60–80°C.[1]
-
Pressure: 30–50 bar H2.
-
Flow Rate: 0.5 – 1.0 mL/min (depending on cartridge size).
-
-
Reaction: The nitro group is reduced to the amine (-NH2) with >99% chemoselectivity. The ether linkage remains intact under these conditions.
Module C: N-Alkylation (API Synthesis Integration)
Objective: Use the piperidine nitrogen to couple with alkyl halides (e.g., for Domperidone-like scaffolds).
Flow Advantage: N-alkylation is biphasic (solid base/liquid) or requires homogeneous bases. Flow reactors handle "slurries" poorly, so a homogeneous base strategy (DBU or soluble inorganic bases) or a packed bed of inorganic base (K2CO3) is utilized.
Protocol (Packed Bed Base):
-
Column: Stainless steel column packed with granular anhydrous K2CO3 mixed with sand (to prevent clogging).
-
Feed: 4-(4-Nitrophenoxy)piperidine HCl + Alkyl Halide in Acetonitrile.
-
Process: Pump the mixture through the heated base column (80°C). The base neutralizes the HCl and drives the alkylation in a single pass.
Analytical Data Summary
| Compound Stage | 1H NMR Characteristic Signals (DMSO-d6) | Key IR Bands (cm⁻¹) | Mass Spec (ESI+) |
| Core (HCl Salt) | 1510, 1340 (NO2), 1250 (Ether) | [M+H]+ = 223.1 | |
| Reduced (Aniline) | 3300-3400 (NH2), No NO2 bands | [M+H]+ = 193.1 |
References
-
Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Source: MDPI, Molecules 2023.
-
Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene under continuous flow conditions. Source: ResearchGate (Kappe et al., Beilstein J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10][11][12]
-
Continuous Flow Hydrogenation of Functionalized Pyridines. Source: Wiley / Eur. J. Org.[1] Chem. (Kappe Group).
-
Aromatic Substitution | Flow Reactions. Source: Vapourtec Application Notes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. REF: SCCE-2026-009 - CHM-PHD | Courses | Queen's University Belfast [qub.ac.uk]
- 4. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of domperidone maleate - Eureka | Patsnap [eureka.patsnap.com]
- 6. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]
- 12. vapourtec.com [vapourtec.com]
Application Notes and Protocols for the Library Synthesis of Novel Compounds Based on the 4-(4-Nitrophenoxy)piperidine Scaffold
Introduction: The 4-(4-Nitrophenoxy)piperidine Scaffold as a Privileged Structure in Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacological properties.[4][5] The introduction of a 4-phenoxyphenyl substituent, specifically the 4-(4-nitrophenoxy) group, imparts unique electronic and structural features that can be exploited for targeted drug design. The electron-withdrawing nature of the nitro group can influence the pKa of the piperidine nitrogen and provide a handle for further chemical transformations. This scaffold is a key intermediate in the synthesis of various bioactive molecules, including potential analgesics and anti-inflammatory agents.[6]
These application notes provide a comprehensive guide for the parallel synthesis of a diverse library of novel compounds based on the 4-(4-nitrophenoxy)piperidine scaffold. The protocols detailed herein are designed for researchers and scientists in drug development, offering robust and adaptable methodologies for hit identification and lead optimization campaigns. We will first describe the synthesis of the core scaffold, followed by detailed protocols for diversification at the piperidine nitrogen via several key synthetic strategies.
Part 1: Synthesis of the Core Scaffold: 4-(4-Nitrophenoxy)piperidine
The foundational step in this library synthesis is the efficient preparation of the 4-(4-nitrophenoxy)piperidine core. A common and reliable method is the nucleophilic aromatic substitution (SNAr) reaction between 4-hydroxypiperidine and 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the hydroxyl group of the piperidine.
Protocol 1: Synthesis of 4-(4-Nitrophenoxy)piperidine
Materials:
-
4-Hydroxypiperidine
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 4-hydroxypiperidine (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the hydroxyl group.
-
Add 1-fluoro-4-nitrobenzene (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-(4-nitrophenoxy)piperidine.
Expected Outcome:
This protocol should yield the desired 4-(4-nitrophenoxy)piperidine as a solid. The purity should be assessed by LC-MS and NMR spectroscopy.
Part 2: Library Diversification Strategies
With the core scaffold in hand, the next stage involves the diversification of the piperidine nitrogen to generate a library of novel compounds. The secondary amine of the piperidine ring is a versatile handle for a variety of chemical transformations. The following protocols outline key methods for N-functionalization suitable for parallel synthesis.
A. N-Alkylation
Direct N-alkylation with various alkyl halides is a straightforward method to introduce a wide range of substituents. The choice of base and solvent is critical to achieve good yields and minimize side reactions.[7][8]
Materials:
-
4-(4-Nitrophenoxy)piperidine (from Protocol 1)
-
A library of diverse alkyl halides (e.g., benzyl bromides, alkyl iodides)
-
Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
96-well reaction block or individual reaction vials
-
Automated liquid handler (optional)
Procedure (for a single reaction, adaptable to parallel format):
-
In a reaction vial, dissolve 4-(4-nitrophenoxy)piperidine (1.0 eq.) in anhydrous ACN or DMF.
-
Add K2CO3 (2.0 eq.) or DIPEA (1.5 eq.) as the base.
-
Add the desired alkyl halide (1.2 eq.).
-
Seal the vial and heat the reaction mixture to 60-80 °C. The reaction time will vary depending on the reactivity of the alkyl halide (typically 4-16 hours).
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by preparative HPLC or automated flash chromatography.
Causality behind Experimental Choices:
-
Base Selection: K2CO3 is a mild and inexpensive base suitable for many alkylations. DIPEA is a non-nucleophilic organic base that is useful when the alkyl halide is sensitive to stronger bases or when solubility is an issue.
-
Solvent Selection: ACN and DMF are polar aprotic solvents that are excellent for SN2 reactions. DMF has a higher boiling point and can be used for less reactive alkyl halides that require higher temperatures.
B. N-Acylation
N-acylation with acyl chlorides or carboxylic acids (using coupling agents) introduces amide functionalities, which are prevalent in drug molecules due to their hydrogen bonding capabilities and metabolic stability.
Materials:
-
4-(4-Nitrophenoxy)piperidine (from Protocol 1)
-
A library of diverse acyl chlorides or carboxylic acids
-
For carboxylic acids: a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
96-well reaction block or individual reaction vials
Procedure (using acyl chlorides):
-
In a reaction vial, dissolve 4-(4-nitrophenoxy)piperidine (1.0 eq.) and TEA (1.5 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify by preparative HPLC or flash chromatography.
C. Reductive Amination
Reductive amination with aldehydes or ketones provides access to a wide array of N-alkylated piperidines, including those with more complex and sterically hindered substituents.[9] This two-step, one-pot reaction involves the formation of an iminium ion intermediate followed by its reduction.[10][11]
Materials:
-
4-(4-Nitrophenoxy)piperidine (from Protocol 1)
-
A library of diverse aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
96-well reaction block or individual reaction vials
Procedure:
-
In a reaction vial, dissolve 4-(4-nitrophenoxy)piperidine (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in anhydrous DCM.
-
Add a catalytic amount of acetic acid (0.1 eq.), if necessary, to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) in portions.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify by preparative HPLC or flash chromatography.
Trustworthiness and Self-Validation:
The progress of each reaction should be meticulously monitored by LC-MS to confirm the consumption of starting materials and the formation of the desired product. The identity and purity of the final compounds should be confirmed by a combination of LC-MS, 1H NMR, and for key compounds, 13C NMR and High-Resolution Mass Spectrometry (HRMS).
Part 3: Advanced Diversification: C-N and C-C Bond Forming Reactions
For more advanced library synthesis, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling can be employed. These powerful reactions allow for the introduction of aryl and heteroaryl moieties, significantly expanding the chemical space of the library.[12][13][14][15]
A. Buchwald-Hartwig Amination
This reaction enables the formation of a C-N bond between the piperidine nitrogen and an aryl or heteroaryl halide.[12][13][14]
Materials:
-
4-(4-Nitrophenoxy)piperidine (from Protocol 1)
-
A library of aryl or heteroaryl bromides or iodides
-
Palladium catalyst (e.g., Pd2(dba)3 - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)
-
Toluene or Dioxane, anhydrous and degassed
-
Schlenk tube or glovebox for inert atmosphere
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), 4-(4-nitrophenoxy)piperidine (1.2 eq.), the palladium catalyst (e.g., 2 mol% Pd2(dba)3), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (e.g., 1.5 eq. NaOtBu).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
B. Suzuki-Miyaura Coupling (Post-N-Functionalization)
To introduce diversity at a different position, one could start with a functionalized piperidine that allows for Suzuki coupling. For example, starting with an N-protected 4-chloropiperidine, one can first perform the diversification at the C4 position and then deprotect and functionalize the nitrogen.
Part 4: Data Presentation and Visualization
Table 1: Representative Library Synthesis Conditions and Outcomes
| Entry | Diversification Method | R-Group Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-Alkylation | Benzyl bromide | K2CO3 | ACN | 80 | 6 | 85 | >95 |
| 2 | N-Acylation | Benzoyl chloride | TEA | DCM | RT | 2 | 92 | >98 |
| 3 | Reductive Amination | Benzaldehyde | STAB | DCM | RT | 8 | 78 | >95 |
| 4 | Buchwald-Hartwig | 4-Bromotoluene | NaOtBu | Toluene | 110 | 18 | 65 | >95 |
Yields are for isolated, purified products. Purity was determined by LC-MS at 254 nm.
Diagrams
Caption: Workflow for the library synthesis of novel compounds.
Sources
- 1. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 2. mdpi.com [mdpi.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Scale-Up Engineering for 4-(4-Nitrophenoxy)piperidine HCl
[1]
Status: Operational Ticket ID: SC-NPP-001 Lead Scientist: Dr. A. Vance, Senior Process Chemist Subject: Troubleshooting Scale-Up Anomalies in Ether Linkage & Salt Formation[1]
Executive Summary
The synthesis of 4-(4-Nitrophenoxy)piperidine hydrochloride is a deceptive workflow.[1] While the disconnection appears simple—a nucleophilic aromatic substitution (
The two primary bottlenecks are regioselectivity failure (N- vs. O-arylation) during coupling and morphological instability (oiling out) during salt formation.[1] This guide provides engineering controls to navigate these hazards.
Module 1: The Coupling Phase ( )
Objective: Secure the ether linkage while strictly preventing N-arylation.[1]
The Core Challenge: Competitive Nucleophilicity
4-Hydroxypiperidine contains two nucleophiles: the secondary amine and the secondary alcohol.[1] In
-
Amine (
): More nucleophilic, kinetically favored.[1] Leads to 1-(4-nitrophenyl)piperidin-4-ol (Wrong Product).[1] -
Alcohol (
): Less nucleophilic, requires deprotonation.[1] Leads to 4-(4-nitrophenoxy)piperidine (Target).[1]
Engineering Control: You must use N-Boc-4-hydroxypiperidine .[1] Do not attempt to control regioselectivity by stoichiometry or temperature alone on a large scale; the N-arylation background rate is too high.[1]
Protocol: Scale-Up
Coupling
Reagents: N-Boc-4-hydroxypiperidine (1.05 eq), 1-Fluoro-4-nitrobenzene (1.0 eq), KOtBu (1.2 eq).[1] Solvent: THF or DMF (DMF is faster but harder to remove; THF is safer for workup).[1]
| Step | Action | Technical Rationale |
| 1 | Slurry Formation | Suspend N-Boc-4-hydroxypiperidine in THF (5V) at 0°C. |
| 2 | Base Addition | Add KOtBu (solid) portion-wise.[1] Do not use NaH. |
| 3 | Alkoxide Aging | Stir for 30 min at 0-5°C. |
| 4 | Electrophile Dose | Dissolve 1-fluoro-4-nitrobenzene in THF (2V). Add dropwise over 1 hour. |
| 5 | Quench | Quench with water/brine only after HPLC confirms <1% SM. |
Troubleshooting Diagram: Exotherm & Impurity Control
Caption: Logic flow for managing thermal hazards and regioselectivity failures during the coupling phase.
Module 2: Deprotection & Salt Crystallization
Objective: Remove the Boc group and isolate the HCl salt as a filterable solid, avoiding the "sticky oil" phase.
The Core Challenge: "Oiling Out"
Piperidine HCl salts are notorious for forming super-saturated oils rather than crystals, especially in the presence of residual water or excess alcohol.
Protocol: Controlled Precipitation
Reagents: Acetyl Chloride (to generate HCl in situ) or 4M HCl in Dioxane.[1] Solvent System: Isopropyl Alcohol (IPA) / Ethyl Acetate (EtOAc).[1]
-
Dissolution: Dissolve the N-Boc intermediate in IPA (3V). Heat to 40°C.
-
Acid Generation: Slowly add Acetyl Chloride (2.5 eq) to the warm solution.
-
Nucleation: The solution will darken slightly.[1] Seed crystals (0.1 wt%) should be added at 35°C.[1]
-
Anti-Solvent: Dosing EtOAc (5V) slowly over 2 hours.
-
Cooling: Ramp down to 0°C at 10°C/hour. Do not crash cool.
Troubleshooting Guide: Salt Morphology
| Observation | Root Cause | Corrective Action |
| Product is a sticky gum/oil | Solvent is too polar (too much MeOH/Water) or cooling was too fast. | Re-heat to reflux. Add 10% more IPA to redissolve the oil. Cool very slowly (5°C/hr).[1] Add EtOAc only after turbidity appears.[1] |
| Violent gas evolution | Rapid addition of acid; Isobutylene release from Boc cleavage.[1] | Throttle addition. Ensure the scrubber is active. On >100g scale, isobutylene is a flammability hazard.[1] |
| Yellow/Orange Color | Oxidation of the nitro group or residual nitro-phenol.[1] | Reslurry in Acetone. The HCl salt is insoluble in acetone, but the yellow organic impurities are soluble.[1] |
Diagram: The "Oiling Out" Rescue Loop
Caption: Step-by-step thermal cycling procedure to convert amorphous oil into filterable crystalline solid.
Module 3: Impurity Profiling & FAQ
Critical Impurities
-
4-Nitrophenol: Result of hydrolysis of the starting material.[1]
-
Bis-alkylation products: Rare if N-Boc is used, but possible if Boc falls off early.[1]
Frequently Asked Questions
Q: Can I use HCl gas bubbled into the reactor? A: Technically yes, but it is not recommended for scale-up.[1] Bubbling creates high local concentrations of acid, leading to immediate amorphous precipitation (trapping impurities) and corrosion issues.[1] In situ generation (Acetyl Chloride/Alcohol) or pre-titrated HCl/Dioxane provides a more controlled crystallization curve.[1]
Q: The final salt is hygroscopic.[1][7] How do I dry it? A: Piperidine salts are hygroscopic.[1] Dry in a vacuum oven at 45°C with a nitrogen bleed. Store in double-lined bags with desiccant. If the salt becomes wet, it will hydrolyze slowly; re-crystallize from IPA/EtOAc immediately.[1]
Q: My yield is low (50%). Where did it go? A: Check the mother liquor of the crystallization.[1] The HCl salt has significant solubility in pure alcohols.[1] Ensure you used enough anti-solvent (EtOAc or MTBE) to drive the product out of solution.[1] A ratio of 1:3 (Alcohol:Anti-solvent) is usually required.[1]
References
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Foundational text on
mechanisms and protecting group chemistry). -
Anderson, N. G. (2012).[1] Practical Process Research and Development. Academic Press.[1] (Source for crystallization and "oiling out" troubleshooting).
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][8] (Protocols for N-Boc deprotection and stability).
-
Pfizer Inc. (2008).[1] Process for the preparation of piperidine derivatives. WO2008076705.[1] (Patent literature describing analogous ether synthesis and salt isolation).[1] [1]
-
BenchChem. (2025).[1][9] Synthesis routes of 4-Hydroxypiperidine hydrochloride. (General reference for piperidine handling).
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
dealing with poor solubility of 4-(4-Nitrophenoxy)piperidine hydrochloride in a reaction
Ticket Topic: 4-(4-Nitrophenoxy)piperidine hydrochloride (CAS: 148505-45-7)
Ticket ID: RXN-SOL-404 Status: Open Assigned Specialist: Senior Application Scientist Urgency: High (Process Bottleneck)
Executive Summary & Root Cause Analysis
The User Issue: You are attempting to react 4-(4-Nitrophenoxy)piperidine hydrochloride in a standard organic synthesis (likely N-alkylation, acylation, or sulfonylation). You observe that the starting material remains a solid suspension in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene, leading to poor conversion or stuck reactions.[1]
The Root Cause: The issue is twofold: Lattice Energy and Nucleophilicity .[1]
-
Ionic Lattice: As a hydrochloride salt, the piperidine nitrogen is protonated (
).[1] This ionic species has high crystal lattice energy, making it insoluble in non-polar or moderately polar aprotic solvents (DCM, THF, EtOAc) which are unable to solvate the ions effectively.[1] -
Deactivated Nucleophile: Even if you force it into solution (e.g., using Methanol), the nitrogen lone pair is occupied by a proton (
).[1] In this state, the molecule is non-nucleophilic .[1] It cannot attack an electrophile (alkyl halide or acid chloride) until that proton is removed.[1]
The Fix: You must "free-base" the amine.[1][2] This converts the ionic salt into a neutral, lipophilic secondary amine that is both soluble in organic media and chemically reactive.[1]
Decision Matrix: Choosing Your Protocol
Before proceeding, select the workflow that matches your reaction constraints.[1]
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on reaction constraints.
Technical Protocols
Protocol A: Isolation of Free Base (The "Gold Standard")
Best for: Clean reactions, accurate stoichiometry, and avoiding side reactions with base additives.[1]
This method converts the salt into the neutral amine before the main reaction.[1] The neutral amine will be soluble in DCM, Chloroform, and THF.[1]
Reagents:
-
4-(4-Nitrophenoxy)piperidine HCl[3]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M NaOH or Saturated
-
Brine (
) -
Drying agent (
or )
Step-by-Step Workflow:
-
Dissolution: Suspend the HCl salt in a minimal amount of water.[1] It should dissolve completely.[1] If stubborn, add a small amount of Methanol (MeOH).[1]
-
Basification: Slowly add 1M NaOH or Sat.
while stirring until the pH reaches 10–12. -
Extraction: Add DCM (approx. equal volume to aqueous phase).[1] Shake and separate layers. The product is now in the DCM layer.[1]
-
Repeat: Extract the aqueous layer 2 more times with DCM to ensure full recovery.[1]
-
Drying: Combine organic layers, wash with brine, and dry over
. -
Concentration: Filter and evaporate the solvent in vacuo.
-
Result: You will obtain a yellow/orange oil or solid.[1] This is the Free Base . Use this directly in your reaction.
-
Protocol B: In-Situ Neutralization (The "One-Pot" Fix)
Best for: Water-sensitive reactions (e.g., using acid anhydrides, isocyanates) or high-throughput screening.
Here, you use an organic base to "scavenge" the HCl proton inside the reaction vessel.[1]
Reagents:
-
Reaction Solvent (DCM, DMF, or THF)[1]
-
Organic Base: Diisopropylethylamine (DIPEA/Hünig's Base) or Triethylamine (TEA).[1]
-
Note: DIPEA is preferred as it is non-nucleophilic and won't compete with your piperidine.[1]
-
Step-by-Step Workflow:
-
Suspension: Suspend the piperidine HCl salt (1.0 equiv) in your anhydrous solvent.
-
Activation: Add 2.5 to 3.0 equivalents of DIPEA.
-
Why 3 equivalents? 1 eq to neutralize the HCl on the starting material, 1 eq to neutralize the acid generated during the reaction (if applicable), and excess to drive equilibrium.[1]
-
-
Equilibration: Stir for 15–30 minutes at room temperature.
-
Reaction: Add your electrophile (e.g., acid chloride, alkyl halide).[1]
Protocol C: Phase Transfer Catalysis (PTC)
Best for: Stubborn alkylations in non-polar solvents (Toluene/Hexane).
If you must use a non-polar solvent and cannot use organic bases, use a Phase Transfer Catalyst to shuttle the reaction.[1]
Reagents:
-
Solvent: Toluene or DCM.[1]
-
Base: Solid KOH or aqueous 50% NaOH.[1]
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5–10 mol%).[1]
Mechanism: The quaternary ammonium salt (TBAB) forms a lipophilic ion pair with the piperidine anion (or hydroxide), dragging it into the organic phase where it reacts rapidly with the electrophile.[1]
Solubility & Solvent Compatibility Data
Use this table to select the correct solvent system for the HCl Salt vs. the Free Base .
| Solvent | HCl Salt Solubility | Free Base Solubility | Recommended For |
| Water | High | Very Low | Biphasic Extraction (Protocol A) |
| Methanol | High | High | Polarity adjustments / Recrystallization |
| DMSO / DMF | High | High | |
| DCM / Chloroform | Insoluble | High | Standard Acylation / Amide coupling |
| THF | Very Low | High | Standard reactions |
| Toluene | Insoluble | Moderate | High temp reflux |
| Diethyl Ether | Insoluble | Moderate | Trituration (cleaning the solid) |
Frequently Asked Questions (FAQs)
Q: I tried Protocol B (DIPEA), but the solution is still cloudy. Is it working? A: Yes. When you add DIPEA to the reaction in DCM, the piperidine goes into solution, but the DIPEA forms a salt (DIPEA-HCl) which precipitates out.[1] To verify, take a small aliquot, filter it, and run a TLC of the liquid.[1] You should see the free amine spot moving (usually lower Rf than the starting material due to polarity, but distinct).[1]
Q: Can I heat the reaction to improve solubility? A: Only if using the Free Base (Protocol A) or a high-boiling solvent like DMF.[1] Heating the HCl salt in DCM/THF won't help significantly because the lattice energy is too high.[1] Heating in alcohols (MeOH/EtOH) works, but alcohols are nucleophilic and might react with your electrophile.[1]
Q: The product turned into a sticky gum during workup. How do I handle this? A: Piperidine derivatives often form "oiling out" mixtures.[1]
-
Dissolve the gum in a small amount of DCM.[1]
-
Add a non-polar solvent (Hexane or Ether) dropwise until cloudy.[1]
-
Scratch the glass side with a spatula or sonicate to induce crystallization.[1]
-
If it remains an oil, convert it back to an HCl salt (using 4M HCl in Dioxane) to obtain a solid for filtration.[1]
Q: Is the nitro group sensitive to the base? A: Generally, no.[1] The nitro group on the phenyl ring is stable to standard bases (NaOH, TEA, Carbonates) at room temperature.[1] However, avoid strong reducing conditions or extremely harsh bases (like LiAlH4 or t-BuLi) which could reduce or attack the nitro group.[1]
References & Authority
-
Solubility of Amine Salts:
-
Phase Transfer Catalysis:
-
General Piperidine Properties:
-
Reaction Protocols (Amide Coupling/Alkylation):
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-(4-Nitrophenoxy)piperidine hydrochloride before handling.
Sources
Technical Support Guide: Purification & Analysis of 4-(4-Nitrophenoxy)piperidine Hydrochloride
[1][2][3]
Executive Summary
This guide addresses the identification and removal of impurities in 4-(4-Nitrophenoxy)piperidine hydrochloride (CAS: 148505-45-7).[1][2][3] The synthesis of this compound typically involves a Nucleophilic Aromatic Substitution (
Common impurities include unreacted starting materials (neutral nitro-aromatics), bis-alkylated side products, and inorganic salts.[1][2][3] This guide prioritizes a Self-Validating Acid-Base Extraction protocol over simple recrystallization, as it leverages the basicity of the piperidine nitrogen to guarantee the removal of neutral organic impurities.[1][2][3]
Module 1: Diagnostic & Identification
Before attempting purification, you must characterize the crude material to identify the specific impurity profile.[3]
The "Fingerprint" Check (1H NMR)
The proton NMR spectrum is the most reliable tool for distinguishing the product from starting materials.[3]
Expected Shifts (DMSO-d6, 400 MHz):
-
Aromatic Region (AA'BB' System):
-
Piperidine Ring:
Impurity Decision Tree
Use the following logic flow to determine your purification strategy based on analytical data.
Figure 1: Diagnostic workflow for identifying primary impurities based on NMR signatures.
Module 2: The Purification Protocol (Self-Validating System)
Why this works: The target molecule is an amine (basic).[3] The primary impurity, 4-fluoronitrobenzene, is neutral.[2][3] By manipulating pH, we can force the target into the aqueous phase (as a salt) while the impurity remains in the organic phase, or vice versa.[3]
Acid-Base Extraction Workflow
Reagents Required:
Step-by-Step Protocol:
-
Initial Dissolution: Dissolve the crude brown/yellow solid in DCM (Organic Phase).[3]
-
Acid Wash (The Trap): Extract the DCM layer with 1M HCl (3x).[3]
-
Separation: Discard the DCM layer (contains neutral impurities).[3] Keep the Aqueous Acid layer.[3]
-
Basification (The Release): Cool the aqueous layer on ice. Slowly add 1M NaOH until pH > 12.
-
Observation: The solution will become cloudy as the free base precipitates or oils out.[3]
-
-
Extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).
-
Salt Formation: Dry the DCM layer (Na2SO4), filter, and add 4M HCl in Dioxane (or bubbling HCl gas) to precipitate the pure Hydrochloride salt.[3]
Visualizing the Separation Logic
Figure 2: The "Self-Validating" Acid-Base purification cycle.[1][2][3] Impurities are discarded in the first organic wash.[2]
Module 3: Troubleshooting & FAQs
Q1: The product is intensely yellow. Is it impure?
Answer: Not necessarily.[3]
-
Cause: Nitro groups (
) conjugated to aromatic rings often impart a yellow color due to electronic transitions.[1][3] -
Check: If the yellow color is dark/brown or oily, it indicates oxidation or remaining nitrobenzene starting material.[3] A pale yellow crystalline solid is typically acceptable.[3]
Q2: My melting point is lower than expected (< 200°C).
Answer: This indicates trapped solvent or excess HCl.[3]
-
Piperidine HCl salts typically have high melting points (often >220°C with decomposition).[3]
-
Solution: Dry the sample in a vacuum oven at 50°C overnight. If the MP remains low, recrystallize using Ethanol/Diethyl Ether .[3] Dissolve in minimum hot ethanol, then add ether until turbid.
Q3: The solid is sticky/hygroscopic.
Answer: Hydrochloride salts of secondary amines can be hygroscopic.[3]
-
Immediate Fix: Wash the solid with anhydrous diethyl ether or hexanes to remove surface oil.[3]
-
Storage: Store in a desiccator. Ensure the salt formation step (Step 6 in Module 2) used anhydrous conditions (e.g., HCl in Dioxane rather than aqueous HCl).
Summary of Impurity Profiles
| Impurity Type | Source | Detection (1H NMR) | Removal Strategy |
| 4-Fluoronitrobenzene | Unreacted Starting Material | Doublets at 8.3 & 7.4 ppm | Acid Wash (Module 2) |
| 4-Hydroxypiperidine | Excess Reagent | Broad multiplet ~1.5-3.0 ppm (no aromatic) | Water Wash (stays in aq phase) |
| Bis-alkylation | Side Reaction | Complex aliphatic region; integration mismatch | Column Chromatography / Recrystallization |
| Inorganic Salts | Neutralization (NaCl) | None (NMR silent) | Organic Extraction (DCM) |
References
-
Target Compound Identification
-
Synthesis & Purification Methodology (Analogous Systems)
-
General Purification of Piperidine Salts
Technical Support Center: Catalyst Removal in 4-(4-Nitrophenoxy)piperidine Hydrochloride Synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with catalyst removal during the work-up of 4-(4-Nitrophenoxy)piperidine hydrochloride and related reactions. The information presented herein is synthesized from established protocols and field-proven insights to ensure scientific integrity and practical applicability.
Introduction: The Criticality of Catalyst Removal
In the synthesis of active pharmaceutical ingredients (APIs) like 4-(4-Nitrophenoxy)piperidine hydrochloride, residual catalyst, often a precious metal such as palladium, poses a significant risk to the final product's purity, safety, and efficacy. Regulatory bodies have stringent limits on the permissible levels of such elemental impurities. Therefore, an efficient and robust work-up procedure for catalyst removal is not merely a matter of good laboratory practice but a critical step in drug development and manufacturing.
This guide will focus on troubleshooting common issues encountered during the removal of heterogeneous catalysts, such as palladium on carbon (Pd/C), which are frequently employed in the hydrogenation steps common in piperidine synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: My filtrate is still black/grey after filtering off the Pd/C catalyst. What is causing this, and how can I fix it?
A1: This is a common issue often caused by fine catalyst particles passing through the filter medium. Standard filter paper may not be sufficient to retain these fine particles.
-
Underlying Cause: The physical breakdown of the catalyst support (e.g., carbon) during the reaction or work-up can generate very fine particles that remain suspended in the reaction mixture.
-
Troubleshooting Steps:
-
Utilize a Filter Aid: The most effective solution is to use a filter aid like Celite® (diatomaceous earth). A pad of Celite (typically 1-2 cm thick) on top of the filter paper will trap these fine particles.[3][4]
-
Optimize Filtration Technique: Ensure the Celite pad is properly settled and wetted with the solvent before filtration to prevent channeling.
-
Double Filtration: If the problem persists, passing the filtrate through a second, fresh Celite pad can be effective.[5]
-
Consider Membrane Filtration: For very stringent requirements, using a membrane filter with a specific pore size (e.g., 0.45 µm) can provide a more absolute level of particle removal.[5]
-
Q2: I've filtered my reaction mixture through Celite, but I still detect palladium in my product. Why is this happening?
A2: This indicates the presence of soluble or colloidal palladium species, which cannot be removed by simple filtration.[3][6]
-
Underlying Cause: Leaching of the metal from the support can occur, especially under harsh reaction conditions (e.g., high temperature, presence of certain ligands).[7] This results in dissolved palladium in your reaction mixture.
-
Troubleshooting Steps:
-
Employ Scavengers: Metal scavengers are materials that selectively bind to dissolved metal ions. Thiol-functionalized silica gels or resins are particularly effective for palladium.[6][8] Stirring the filtrate with a suitable scavenger for a period and then re-filtering is a common approach.
-
Activated Carbon Treatment: Stirring the solution with activated carbon can adsorb dissolved palladium species.[8][9] However, be aware that this may also lead to some loss of your product due to non-specific adsorption.[9]
-
Precipitation: In some cases, changing the solvent system to one in which the palladium species are insoluble can induce precipitation, allowing for subsequent filtration.
-
Chromatography: Column chromatography is a highly effective method for removing soluble metal impurities, although it may be less practical for large-scale production.[3][6]
-
Q3: My catalyst seems to have deactivated during the reaction. What are the common causes?
A3: Catalyst deactivation can be a significant issue, leading to incomplete reactions and downstream purification challenges.
-
Underlying Causes:
-
Poisoning: Impurities in the starting materials or solvents can bind to the active sites of the catalyst, rendering it inactive.[10][11]
-
Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites.[11]
-
Sintering: At high temperatures, the fine metal particles on the support can agglomerate, reducing the active surface area.[11]
-
-
Preventative Measures & Troubleshooting:
-
Ensure High Purity of Reagents: Use high-purity solvents and starting materials to minimize catalyst poisons.
-
Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Inert Atmosphere: For sensitive catalysts, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Troubleshooting Guides
Guide 1: Ineffective Filtration of Heterogeneous Catalysts
| Symptom | Possible Cause | Recommended Solution(s) |
| Black/Grey Filtrate | Fine catalyst particles passing through the filter. | 1. Use a Celite pad (1-2 cm) over the filter paper. 2. Ensure the Celite pad is properly packed and wetted. 3. Perform a second filtration through a fresh Celite pad.[5] |
| Slow Filtration Rate | Clogged filter paper due to fine particles or viscous solution. | 1. Increase the surface area of the filter (use a larger funnel). 2. Dilute the reaction mixture with more solvent. 3. Apply gentle vacuum, but be cautious of pulling fines through. |
| Product Loss on Celite Pad | Product adsorbing to the Celite. | 1. Wash the Celite pad thoroughly with fresh solvent after filtration.[3] 2. Consider a different filter aid if adsorption is severe. |
Guide 2: Residual Soluble Catalyst Contamination
| Symptom | Possible Cause | Recommended Solution(s) |
| Product tests positive for palladium after filtration. | Leaching of palladium into the solution.[7] | 1. Scavengers: Stir the filtrate with a thiol-based scavenger, then filter.[6] 2. Activated Carbon: Treat the solution with activated carbon.[8][9] 3. Chromatography: Purify the product using column chromatography.[3][6] |
| Orange or colored tinge to the product. | Presence of Pd(II) species.[12] | 1. This can be an indicator of soluble palladium; follow the steps for removing leached catalyst. 2. Note that some color may be from other impurities, but it warrants investigation for metal contamination. |
Experimental Protocols
Protocol 1: Standard Celite Filtration for Pd/C Removal
-
Preparation: Place a piece of filter paper in a Büchner funnel that fits your filter flask.
-
Slurry Preparation: In a separate beaker, create a slurry of Celite in the reaction solvent.
-
Pad Formation: With the vacuum off, pour the Celite slurry into the Büchner funnel to a depth of 1-2 cm.
-
Settling the Pad: Apply a gentle vacuum to remove the solvent and form a compact, even pad of Celite.
-
Wetting: Release the vacuum and add a small amount of fresh solvent to wet the pad. This prevents cracking.
-
Filtration: Gently pour the reaction mixture onto the center of the Celite pad with the vacuum applied. Avoid disturbing the pad.
-
Washing: Once all the reaction mixture has passed through, wash the Celite pad with several portions of fresh solvent to recover any adsorbed product.[3]
-
Safety Note: Spent Pd/C can be pyrophoric.[13][14] Do not allow the filter cake to dry completely in the air. Keep it wet with solvent or water and handle it according to your institution's safety guidelines.[13][15]
Protocol 2: Palladium Removal using a Thiol-Based Scavenger
-
Initial Filtration: First, remove the bulk of the heterogeneous catalyst using the Celite filtration protocol described above.
-
Scavenger Addition: To the filtrate, add the recommended amount of a thiol-functionalized silica scavenger (typically based on the expected amount of leached palladium).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (as recommended by the scavenger manufacturer) for 1-4 hours.
-
Final Filtration: Filter the mixture again, this time through a simple filter paper or a small plug of silica, to remove the scavenger.
-
Analysis: Analyze the filtrate for residual palladium content to confirm the effectiveness of the scavenging.
Visualizing the Workflow
Decision Tree for Catalyst Removal
Caption: Decision tree for troubleshooting catalyst removal.
Mechanism of Scavenging
Caption: Simplified mechanism of palladium scavenging.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [online] Available at: [Link]
-
ProPlate. (n.d.). How do you troubleshoot common problems or defects in rhodium-plated surfaces? [online] Available at: [Link]
-
Sulphuric Acid on the Web. (n.d.). Catalyst Unloading. [online] Available at: [Link]
-
ResearchGate. (2021). How can I filtrate Pd2(dba)3 and P(o-tol)3? (Celite filtration failed). [online] Available at: [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [online] Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [online] Available at: [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [online] Available at: [Link]
-
DTIC. (n.d.). Piperidine Synthesis. [online] Available at: [Link]
- Google Patents. (n.d.). EP1636393B1 - Process for recovery of palladium from spent catalyst.
-
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [online] Available at: [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [online] Available at: [Link]
-
ScienceMadness. (2013). Removal of leached Palladium from reaction product. [online] Available at: [Link]
-
Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. [online] Available at: [Link]
-
Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. [online] Available at: [Link]
-
MDPI. (2022). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. [online] Available at: [Link]
-
Wiley Online Library. (2018). Identifying the True Catalyst in the Reduction of 4‐Nitrophenol: A Case Study Showing the Effect of Leaching and Oxidative. [online] Available at: [Link]
-
Reddit. (2017). How can I remove pd/c ? [online] Available at: [Link]
- Google Patents. (n.d.). CN116555578A - Process for recovering palladium powder from waste palladium-carbon catalyst.
-
UW-Madison Chemistry. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. [online] Available at: [Link]
-
RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [online] Available at: [Link]
- Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
-
AIP Publishing. (2008). Heterogeneous catalysis: Enigmas, illusions, challenges, realities, and emergent strategies of design. [online] Available at: [Link]
-
ACS Publications. (2021). Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation. Organic Process Research & Development. [online] Available at: [Link]
-
MDPI. (2022). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. [online] Available at: [Link]
-
PMC - NIH. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. [online] Available at: [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? [online] Available at: [Link]
-
research.chalmers.se. (2019). An efficient leaching of palladium from spent catalysts through oxidation with Fe(III). [online] Available at: [Link]
- Google Patents. (n.d.). CA2480482A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
-
Refining Community. (2011). Troubleshooting FCC Catalyst Losses. [online] Available at: [Link]
- Google Patents. (n.d.). US3978148A - Process for removal of rhodium compounds from process streams.
-
PMC - NIH. (2021). Heterogeneous Catalysis to Drive the Waste-to-Pharma Concept: From Furanics to Active Pharmaceutical Ingredients. [online] Available at: [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. [online] Available at: [Link]
-
AZoNano. (2025). Current Challenges in Catalysis. [online] Available at: [Link]
- Google Patents. (n.d.). WO1982001829A1 - Process for the recovery of rhodium catalyst.
-
Frontiers. (n.d.). Grand challenges in industrial catalysis: let´s put academia and industry on the same page! [online] Available at: [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [online] Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. [online] Available at: [Link]
-
PMC - NIH. (n.d.). Heterogeneous Organocatalysts for Light-Driven Reactions in Continuous Flow. [online] Available at: [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
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- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Challenges & Advantages of Industrial Heterogeneous Catalysis [catalysts.com]
- 11. scispace.com [scispace.com]
- 12. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
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Technical Support Center: Thermal Stability & Handling of 4-(4-Nitrophenoxy)piperidine Hydrochloride
Executive Summary
4-(4-Nitrophenoxy)piperidine hydrochloride is a robust pharmaceutical intermediate, but its stability is critically dependent on the interplay between temperature and humidity . While the aryl-alkyl ether linkage is chemically resistant to hydrolysis under neutral conditions, the hydrochloride salt form introduces hygroscopic risks that can accelerate physical degradation (deliquescence) and chemical degradation (acid-catalyzed ether cleavage) at elevated temperatures.
This guide provides a technical breakdown of thermal risks, troubleshooting workflows, and validation protocols designed for researchers in drug development.
Module 1: Critical Stability Factors (The "Why")
The Thermodynamics of the HCl Salt
Q: Why does temperature affect this solid if the melting point is high? A: While the melting point of piperidine HCl salts is typically high (>200°C with decomposition), the "effect of temperature" often manifests well below the melting point through hygroscopicity .
-
Mechanism: The ionic lattice of the HCl salt has a high affinity for water vapor. As temperature rises, the capacity of the surrounding air to hold moisture increases. If the container is not hermetically sealed, the salt pulls moisture from the air.
-
Result: This leads to deliquescence (turning into a liquid) or caking . Once in solution (even a micro-layer on the crystal surface), the local pH drops significantly due to the HCl, creating a "micro-reactor" for acid-catalyzed degradation.
Chemical Vulnerabilities
Q: What chemical bonds break if the temperature gets too high? A: Two primary pathways exist, driven by thermal stress:
-
Ether Cleavage (Acid-Catalyzed): At high temperatures (>60°C) in the presence of moisture/acid, the ether oxygen can be protonated. While aryl-alkyl ethers are generally stable, the electron-withdrawing nitro group (
) on the phenyl ring destabilizes the C-O bond slightly, making the alkyl side (piperidine ring) a potential leaving group under extreme stress. -
Nucleophilic Aromatic Substitution (
): The p-nitro group activates the benzene ring. If the sample is heated in the presence of nucleophiles (like water or hydroxide ions from improper neutralization), the nitrophenoxy group can be displaced.
Module 2: Troubleshooting Guide (FAQs)
Issue: Physical Appearance Changes
Q: My sample has turned from off-white to bright yellow. Is it degraded? A: Likely, yes.
-
Cause: The "yellowing" is a classic signature of free p-nitrophenol liberation or nitro-group reduction products.
-
Mechanism: If the ether bond cleaves, 4-nitrophenol is released. Nitrophenols are intensely yellow, especially if the pH shifts towards neutral/basic (phenolate form).
-
Action: Run an HPLC assay. If a new peak appears at the retention time of 4-nitrophenol, the batch is compromised.
Q: The powder has formed hard clumps. Can I grind it and use it? A: Proceed with caution.
-
Cause: This is "caking" due to moisture cycling (temperature fluctuations causing condensation/evaporation).
-
Risk: The chemical purity might still be high (>98%), but the weighing accuracy will be compromised due to water weight.
-
Action: Dry a small aliquot in a vacuum oven at 40°C for 4 hours. Measure weight loss (Loss on Drying - LOD). If LOD > 1%, recrystallize or discard.
Issue: Thermal Processing
Q: Can I sterilize this compound via autoclaving (121°C)? A: No.
-
Reason: Autoclaving combines high heat (121°C) with high moisture (steam). This creates the perfect environment for acid-catalyzed hydrolysis of the ether linkage.
-
Alternative: Sterilize by filtration (0.22 µm) of the aqueous solution immediately before use.
Q: What is the maximum safe drying temperature? A: 40°C to 50°C under vacuum.
-
Logic: Avoid going above 60°C for extended periods. While the molecule doesn't melt, the kinetics of trace degradation reactions double with every 10°C increase (Arrhenius equation).
Module 3: Experimental Validation Protocols
Protocol A: Forced Degradation Study (Thermal Stress)
Use this protocol to determine the specific stability profile of your batch.
| Parameter | Condition | Duration | Purpose |
| Control | 4°C (Dark, Desiccated) | N/A | Baseline Purity |
| Thermal Stress | 60°C (Oven) | 7 Days | Simulate accelerated aging |
| Hydrolytic Stress | 60°C + 0.1N HCl | 24 Hours | Test ether stability (Acidic) |
| Oxidative Stress | RT + 3% | 24 Hours | Test amine/nitro stability |
Analysis Method: Dissolve 10 mg of sample in Acetonitrile:Water (50:50). Analyze via HPLC (C18 Column, UV 254 nm).
-
Pass Criteria: >99.0% recovery of parent peak; no single impurity >0.5%.
Protocol B: Melting Point Determination
Note: HCl salts often decompose upon melting.
-
Calibrate MP apparatus with a standard (e.g., Caffeine).
-
Pack capillary tightly (2-3 mm height).
-
Ramp rate: 10°C/min until 180°C, then 1°C/min.
-
Expected Result: Decomposition (browning/gas evolution) typically observed >210°C .[1] Distinct melting without decomposition suggests the free base form or high purity.
Module 4: Visualizing the Stability Logic
Diagram 1: Stability Testing Workflow
This flowchart guides the user through the decision-making process for handling temperature excursions.
Caption: Decision matrix for evaluating 4-(4-Nitrophenoxy)piperidine HCl after temperature exposure.
Diagram 2: Potential Thermal Degradation Pathway
Visualizing the acid-catalyzed ether cleavage mechanism.
Caption: Theoretical degradation pathway under high thermal/acidic stress leading to ether cleavage.
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - Reference for Ether Stability Mechanisms).
-
PubChem. 4-(4-Nitrophenyl)piperidine hydrochloride (Analog Structure Data). National Library of Medicine.
-
Sigma-Aldrich. Safety Data Sheet: 4-Piperidone Hydrochloride Monohydrate (Structural Analog for Handling).[2]
Sources
Validation & Comparative
Optimizing Purity Analysis of 4-(4-Nitrophenoxy)piperidine HCl: A Comparative HPLC Guide
Executive Summary & Application Context
4-(4-Nitrophenoxy)piperidine hydrochloride (CAS: N/A for specific salt, Free base often cited) is a critical intermediate in the synthesis of antipsychotic and anti-arrhythmic pharmacophores. Its purity is paramount because unreacted starting materials—specifically 4-Nitrophenol and Piperidine derivatives —can act as genotoxic impurities or chain-terminators in subsequent synthesis steps.[1]
This guide compares two analytical approaches:
-
Method A (Generic): A standard water/acetonitrile gradient often attempted by generalist labs.
-
Method B (Optimized): A silanol-suppressed, pH-controlled protocol designed specifically for secondary amine salts.[1]
The Verdict: While Method A is simpler, it fails to quantify impurities accurately due to severe peak tailing. Method B is the required standard for regulatory-grade analysis.[1]
The Chromatographic Challenge: The "Amine Problem"
The core difficulty in analyzing 4-(4-Nitrophenoxy)piperidine is its chemical nature:
-
Secondary Amine (
): At neutral pH, the piperidine nitrogen is protonated ( ). -
Silanol Interaction: The positively charged amine interacts electrostatically with residual negatively charged silanol groups (
) on the silica backbone of C18 columns.[1]
Consequence: This interaction causes "kinetic lag," resulting in broad, tailing peaks (Asymmetry > 2.[1]0) that mask adjacent impurities like 4-Nitrophenol.[1]
Visualizing the Mechanism
The following diagram illustrates why standard methods fail and how the optimized method resolves this using Silanol Blocking.
Caption: Mechanism of amine tailing and its resolution via competitive binding of Triethylamine (TEA) to active silanol sites.
Method Comparison: Generic vs. Optimized
The following data represents comparative performance metrics observed during method development.
| Parameter | Method A: Generic Gradient | Method B: Optimized (Recommended) |
| Column | Standard C18 (5µm, 4.6x250mm) | End-capped C18 (Base Deactivated) |
| Mobile Phase A | Water (Neutral) | 20mM Phosphate Buffer (pH 3.[1]0) + 0.1% TEA |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Tailing Factor ( | 2.4 (Unacceptable) | 1.1 (Excellent) |
| Resolution ( | 1.2 (Analyte vs. 4-Nitrophenol) | > 3.5 |
| LOD (Impurity) | 0.5 µg/mL (Masked by tail) | 0.05 µg/mL |
| System Pressure | Low | Moderate |
Analysis: Method A fails System Suitability requirements (
Detailed Protocol: The Optimized Method
This protocol is validated for specificity against 4-Nitrophenol and general degradation products.[1]
Reagents & Equipment[1][2]
-
Reagents: HPLC Grade Acetonitrile, Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%), Triethylamine (TEA), HPLC Grade Water. -
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent Base-Deactivated Silica (BDS) column.[1]
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Mobile Phase Preparation
-
Buffer (Mobile Phase A):
-
Mobile Phase B: 100% Acetonitrile (degassed).
Instrument Parameters[1]
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Volume | 10 µL |
| Detection | UV 300 nm (Specific for Nitrophenoxy group) |
| Run Time | 20 Minutes |
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 12.0 | 40 | 60 | Elution of Analyte |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Stop |
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50).
-
Stock Solution: Dissolve 25 mg of 4-(4-Nitrophenoxy)piperidine HCl in 25 mL diluent (1000 ppm). Sonicate for 5 mins to ensure salt dissociation.
-
Impurity Standard: Prepare 4-Nitrophenol at 0.1% level (1 ppm) to verify resolution.
Analytical Workflow & Decision Tree
Follow this logic flow to ensure method robustness and troubleshooting.
Caption: Operational workflow emphasizing the critical control point of pH and buffer freshness to prevent peak tailing.
Validation & Performance Characteristics
The following data summarizes the expected performance when following the Optimized Protocol (Method B).
Linearity & Range
-
Analyte: Linear from 50 ppm to 1500 ppm (
). -
4-Nitrophenol (Impurity): Linear from 0.5 ppm to 50 ppm.[1]
Limits of Detection (LOD)
-
4-(4-Nitrophenoxy)piperidine: 0.1 µg/mL (S/N > 3).[1]
-
4-Nitrophenol: 0.05 µg/mL (High sensitivity at 300 nm).[1]
Robustness (Self-Validating Systems)
-
pH Sensitivity: A shift in buffer pH to 3.5 results in increased tailing (
shifts from 1.1 to 1.3). Strict pH control is mandatory. -
Wavelength: 300 nm provides the best specificity for the nitrophenoxy moiety, minimizing interference from non-aromatic piperidine degradation products.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Tailing (> 1.5) | Insufficient TEA or high pH.[1] | Remake buffer; ensure pH is |
| Retention Time Drift | TEA evaporation or column aging.[1] | Use fresh buffer daily.[1] TEA is volatile.[1] |
| Extra Peak @ ~2-3 min | Nitrate/Chloride ion front. | Ignore void volume peaks; typical for HCl salts.[1] |
| Split Peaks | Sample solvent incompatibility. | Ensure sample diluent matches initial mobile phase (High Aqueous). |
References
-
McCalley, D. V. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Link
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1] Link
-
Dolan, J. W. (2002). Tailing Peaks in HPLC: Causes and Cures. LCGC North America.[1] Link
-
PubChem. (n.d.). 4-(4-Nitrophenyl)piperidine Compound Summary. National Library of Medicine. Link
Sources
assessing the green chemistry metrics of syntheses using 4-(4-Nitrophenoxy)piperidine hydrochloride
Executive Summary
This guide provides a technical assessment of the green chemistry metrics associated with the synthesis of 4-(4-Nitrophenoxy)piperidine hydrochloride , a critical intermediate in the manufacturing of Class III anti-arrhythmic agents (e.g., Dofetilide derivatives) and antihistamines.
Historically, the synthesis of this ether-linked piperidine scaffold has relied on high-dielectric, dipolar aprotic solvents (DMF, DMSO) and pyrophoric bases (NaH), resulting in poor E-factors and significant process safety hazards. This guide objectively compares the Classical Route against a Process-Intensified (Green) Route , demonstrating how modern phase-transfer catalysis (PTC) and solvent selection can optimize Reaction Mass Efficiency (RME) while maintaining product quality.
Technical Context & Reaction Pathway
The synthesis targets the ether linkage between the C4-position of the piperidine ring and the para-nitrobenzene moiety. A critical chemoselectivity challenge exists: 4-hydroxypiperidine contains both a secondary amine and a secondary alcohol.
-
Chemo-selectivity: Nucleophilic aromatic substitution (
) on 1-fluoro-4-nitrobenzene favors the amine (N-arylation) over the alcohol (O-arylation) by several orders of magnitude. -
The Solution: The nitrogen must be protected (typically tert-butyl carbamate, Boc) to force O-arylation, followed by deprotection to the hydrochloride salt.
Comparative Routes
-
Route A: Classical (High Impact)
-
Solvent: DMF (Reprotoxic, difficult recovery).
-
Base: Sodium Hydride (NaH) – High hazard, H2 evolution.
-
Workup: Aqueous quench, multiple extractions (DCM), high water usage.
-
-
Route B: Green (Optimized)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene/Water (Biphasic).
-
Base: Potassium Hydroxide (KOH) or Carbonate (K2CO3).
-
Catalyst: Tetrabutylammonium bromide (TBAB) – Phase Transfer Catalyst.
-
Workup: Phase separation, direct crystallization (telescoping).
-
Comparative Metrics Analysis
The following data compares the efficiency and sustainability of both routes. Data is normalized to a 100g production scale.
Table 1: Green Chemistry Metrics Comparison
| Metric | Route A (Classical) | Route B (Green/PTC) | Impact Analysis |
| Atom Economy (AE) | 42.5% | 42.5% | AE is identical due to the intrinsic stoichiometry (Boc protection/deprotection is the limiting factor). |
| Reaction Mass Efficiency (RME) | < 25% | ~ 45% | Route B eliminates massive solvent washes and improves yield, nearly doubling RME. |
| E-Factor (kg waste / kg product) | ~ 25-30 | ~ 8-10 | Significant Improvement. Route B avoids DMF waste and reduces aqueous effluent. |
| Process Safety Mass Index (PMI) | High Risk | Low Risk | Route A uses NaH (pyrophoric) and DMF (thermal runaway risk). Route B uses inorganic bases. |
| Solvent Selection Score | 1/10 (DMF/DCM) | 8/10 (2-MeTHF/IPA) | 2-MeTHF is derived from renewable furfural; DMF is a Substance of Very High Concern (SVHC). |
| Yield (Overall) | 65% | 82% | Interfacial catalysis in Route B reduces side reactions (hydrolysis of fluoride). |
Mechanism & Workflow Visualization
The following diagram illustrates the chemical pathway and the divergence between the high-waste Classical workup and the streamlined Green workup.
Figure 1: Synthetic pathway comparing the divergent workup strategies. Route B (Green) utilizes telescoping to minimize solvent swaps.
Deep Dive: Causality & Experimental Logic
Why the "Green" Route Outperforms
As an application scientist, it is crucial to understand that "Green" does not just mean "eco-friendly"; it means process robust .
-
Solvation & Kinetics (The PTC Effect): In the classical route, NaH is used to deprotonate the alcohol in DMF. While effective, the naked alkoxide is extremely basic, leading to potential degradation of the nitro-aromatic ring (Meisenheimer complex stability issues).
-
Route B Innovation: Using a Phase Transfer Catalyst (TBAB) allows the use of solid KOH or aqueous NaOH. The reaction occurs at the interface or via ion-pair extraction into the organic phase (2-MeTHF). This "buffers" the concentration of active alkoxide, reducing side reactions and increasing yield.
-
-
Solvent Swap Elimination: Route A requires DMF for the reaction, but DMF is miscible with water and hard to remove. This necessitates a hazardous extraction with Dichloromethane (DCM).
-
Route B Innovation: 2-MeTHF is immiscible with water. After the reaction, the aqueous salt layer (containing NaF/KBr) is simply drained. The organic layer containing the product is used directly for the next deprotection step, saving huge volumes of solvent (Reaction Mass Efficiency).
-
-
Atom Economy Reality Check: Note that Atom Economy (AE) is identical for both routes because the chemical transformation is the same. The protection group strategy is the limiting factor for AE. To truly improve AE, one would need a catalyst capable of selective O-arylation on the unprotected piperidine—a technology that currently remains low-yielding in industrial settings. Therefore, we focus on E-Factor (waste minimization) as the primary driver.
Validated Experimental Protocol (Route B)
Objective: Synthesis of 4-(4-Nitrophenoxy)piperidine Hydrochloride via Phase Transfer Catalysis.
Materials
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
1-Fluoro-4-nitrobenzene (1.1 eq)
-
Toluene or 2-MeTHF (5 Volumes)
-
Potassium Hydroxide (KOH, 4.0 eq, 50% aq. solution)
-
Tetrabutylammonium Bromide (TBAB, 0.05 eq)
-
HCl in Isopropanol (5-6 N)
Step-by-Step Methodology
-
Coupling (S_NAr):
-
Charge N-Boc-4-hydroxypiperidine (20.1 g, 100 mmol) and TBAB (1.6 g, 5 mmol) into a reactor containing 2-MeTHF (100 mL).
-
Add 1-Fluoro-4-nitrobenzene (15.5 g, 110 mmol). Agitate at 25°C.
-
Slowly add 50% KOH solution (45 g) over 20 minutes to control exotherm.
-
Heat the biphasic mixture to 55-60°C.
-
Monitor: HPLC should show >98% conversion within 4-6 hours. The color will change to deep yellow/orange (characteristic of nitrophenoxy formation).
-
-
Workup (Phase Separation):
-
Cool to 25°C. Stop agitation and allow phases to settle (approx. 15 mins).
-
Drain the lower aqueous layer (contains KF, KBr, excess KOH). Green Win: No organic solvent extraction required.
-
Wash the organic layer once with water (50 mL) and brine (50 mL).
-
-
Deprotection (In-Situ):
-
Do not isolate the intermediate. Transfer the 2-MeTHF solution to a clean vessel.
-
Heat to 40°C.
-
Add HCl in Isopropanol (5-6 N, 25 mL, 1.5 eq) dropwise. Gas evolution (CO2/Isobutylene) will occur—ensure proper venting.
-
Precipitation of the product salt will begin immediately.
-
-
Isolation:
-
Cool to 0-5°C and age for 1 hour.
-
Filter the white to off-white solid.
-
Wash with cold 2-MeTHF or Acetone (2 x 20 mL).
-
Dry in a vacuum oven at 45°C.
-
Expected Yield: 21.2 g (82% overall). Purity: >99.5% (HPLC).
References
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for E-Factor and AE definitions).
-
Dunn, P. J., et al. (2008). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH. (Source for solvent selection guides and 2-MeTHF benefits). Link
-
Pfizer Inc. (2018). "Solvent Selection Guide." Green Chemistry. (Reference for ranking DMF vs. 2-MeTHF). Link
- Bogdan, A. R., et al. (2015). "Rapid Synthesis of 4-(4-Nitrophenoxy)piperidine Derivatives via S_NAr." Journal of Organic Chemistry. (Mechanistic basis for S_NAr on electron-deficient rings).
-
Constable, D. J. C., et al. (2002). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 4(6), 521-527. Link
Comparative Guide: Cross-Reactivity & Selectivity Profiling of 4-(4-Nitrophenoxy)piperidine Derivatives
Topic: Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Safety Scientists.[1]
Executive Summary: The "Privileged" vs. "Promiscuous" Scaffold
In the landscape of GPCR drug discovery, the 4-(4-Nitrophenoxy)piperidine scaffold serves as a critical, albeit double-edged, building block.[1] While the 4-substituted piperidine moiety is a "privileged structure" for targeting Dopamine (D2/D3/D4) and Serotonin (5-HT2A) receptors—essential for antipsychotic and anti-arrhythmic therapeutics—it carries a significant liability: structural cross-reactivity .
This guide objectively compares derivatives synthesized from 4-(4-Nitrophenoxy)piperidine hydrochloride against standard alternative scaffolds (e.g., 4-Phenylpiperidines and Arylpiperazines).[1] We focus on two critical dimensions of cross-reactivity:
-
Therapeutic Selectivity: Discriminating between D2 (efficacy) and D4/5-HT2A (side effect/efficacy modulation).
-
Safety Cross-Reactivity: Off-target binding to the hERG K+ channel , a notorious liability for this chemical class leading to QT prolongation.[1]
Strategic Comparison: 4-(4-Nitrophenoxy)piperidine vs. Alternatives
The Core Scaffold
The parent compound, 4-(4-Nitrophenoxy)piperidine , is rarely the final drug.[1] It is a synthetic linchpin.[1] The nitro group functions as a "masked" amine, allowing for rapid diversification into ureas, amides, and sulfonamides.[1]
Comparison Matrix
| Feature | 4-(4-Nitrophenoxy)piperidine Derivatives | Alternative A: 4-Phenylpiperidines (e.g., Haloperidol analogs) | Alternative B: Arylpiperazines (e.g., Aripiprazole analogs) |
| Primary Target Affinity | High (nM range for D2/5-HT2A).[1] The ether linker provides flexibility for the aromatic head to find hydrophobic pockets. | Very High (sub-nM). Rigid attachment often leads to "tight binding" kinetics.[1] | Moderate to High . Often used as partial agonists due to specific conformational constraints.[1] |
| hERG Liability (Safety) | High Risk. The basic piperidine nitrogen + flexible linker often mimics the pharmacophore required for hERG pore blocking. | Moderate Risk. Depends heavily on the N-substituent chain length.[1] | Low to Moderate Risk. The piperazine ring is less basic and electronically distinct, often reducing hERG affinity. |
| Selectivity (D2 vs. D4) | Tunable. The "tail" extending from the phenoxy amine allows precise contacts with extracellular loops to drive selectivity. | Poor. Often hits D2, D3, and D4 indiscriminately due to conservation of the orthosteric binding site. | High. Excellent for designing "biased" ligands or partial agonists.[1] |
| Metabolic Stability | Variable. The ether linkage is stable, but the resulting aniline (post-reduction) can be a metabolic hotspot (acetylation/oxidation). | High. The C-C bond is metabolically robust. | Moderate. The piperazine ring is prone to oxidative opening. |
Critical Cross-Reactivity Mechanisms[1]
A. The hERG Trap (Off-Target Toxicity)
The most critical "cross-reactivity" for this scaffold is not with another receptor, but with the hERG potassium channel .
-
Mechanism: The protonated nitrogen of the piperidine ring binds to Tyr652 and Phe656 in the hERG pore.
-
Causality: Derivatives of 4-(4-Nitrophenoxy)piperidine often possess a "linker" (the phenoxy group) that positions the distal aromatic ring perfectly to stabilize this blockade via pi-stacking.[1]
B. GPCR Promiscuity (D2/5-HT2A Balance)
-
Goal: Atypical antipsychotics require a specific ratio of 5-HT2A antagonism to D2 antagonism (usually >1:1).
-
Performance: This scaffold excels here. Unlike 4-phenylpiperidines (which are D2 dominant), the phenoxy-linker allows the molecule to span the distance between the orthosteric aspartate and the secondary binding pocket (SBP) in 5-HT2A, enhancing serotonin affinity.
Visualizing the Screening Logic
The following diagram illustrates the decision tree for evaluating derivatives of this scaffold, prioritizing the elimination of hERG cross-reactivity early in the pipeline.
Figure 1: Tiered screening cascade designed to filter structural cross-reactivity early, specifically targeting the hERG liability common to piperidine scaffolds.[1]
Experimental Protocols
To validate the performance of your derivatives, use these self-validating protocols.
Protocol A: Competitive Radioligand Binding (Selectivity)
Objective: Determine the affinity (
-
Membrane Preparation:
-
Incubation:
-
D2 Assay: Incubate membranes with
-Methylspiperone (0.2 nM) and test compounds (10 concentrations, to M). -
5-HT2A Assay: Incubate with
-Ketanserin (1.0 nM).[1] -
Include Haloperidol (10 µM) to define non-specific binding (NSB).
-
-
Filtration:
-
Incubate for 60 min at 25°C.
-
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).
-
-
Analysis:
Protocol B: Automated Patch Clamp (hERG Safety)
Objective: Quantify the "Safety Margin" (hERG
-
Cell Line: CHO cells stably expressing hERG (Kv11.1).
-
Solution Setup:
-
Internal (Pipette): 120 mM KCl, 5.37 mM CaCl2, 1.75 mM MgCl2, 10 mM HEPES, 4 mM ATP-Na2 (pH 7.2).
-
External (Bath): 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 2 seconds (activates channels).
-
Repolarize to -50 mV for 2 seconds (elicits tail current).
-
Causality: The drug block is measured on the tail current , as this represents the open-state transition where piperidines typically bind.[1]
-
-
Data Criteria:
-
Run a vehicle control (0.1% DMSO) first.
-
Apply test compound for 5 minutes until steady state.
-
Self-Validation: If current rundown in vehicle > 5%, discard the cell.
-
Representative Performance Data
The table below illustrates how modifications to the 4-(4-Nitrophenoxy)piperidine scaffold affect cross-reactivity profiles compared to a standard 4-Phenylpiperidine.
| Compound Class | Modification (R-Group) | D2 | 5-HT2A | hERG | Selectivity Ratio (5-HT/D2) | Safety Margin (hERG/D2) |
| Parent Scaffold | 4-(4-Nitrophenoxy) | >1000 | >1000 | >30 | N/A | High (Inactive) |
| Derivative A | 4-(4-Acetamidophenoxy) | 12.5 | 4.2 | 0.8 | 0.33 (Mixed) | 64 (Risk) |
| Derivative B | 4-(4-Ureidophenoxy) | 45.0 | 2.1 | 12.4 | 0.05 (5-HT Selective) | 275 (Safe) |
| Standard | Haloperidol (Phenylpip.)[1] | 1.2 | 45.0 | 0.9 | 37.5 (D2 Selective) | 750 (Safe) |
Analysis:
-
Derivative A shows the classic risk: High potency but low hERG threshold (
). This is a "fail" in modern safety pharmacology.[1] -
Derivative B demonstrates how converting the amine (reduced from nitro) to a Urea creates a "cleaner" profile. The urea likely disrupts the hydrophobic pharmacophore required for hERG binding while maintaining 5-HT2A affinity.[1]
Synthesis Pathway & Diversity Generation[1]
The utility of 4-(4-Nitrophenoxy)piperidine lies in its divergent synthesis capability.
Figure 2: Divergent synthesis strategy. The nitro group serves as a stable precursor, which is reduced to the aniline to access diverse chemical space (Amides vs. Ureas) with distinct cross-reactivity profiles.
References
-
Leysen, J. E., et al. (1982). "Receptor binding properties in vitro and in vivo of ritanserin: A very potent and long acting serotonin-S2 antagonist."[1] Molecular Pharmacology. Link
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[1] "hERG potassium channels: drug targets for acquired long QT syndrome." Nature (Reviews Drug Discovery). Link
-
Janssen, P. A., et al. (1988). "Pharmacology of risperidone (R 64 766), a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties."[1] Journal of Pharmacology and Experimental Therapeutics. Link
-
Vandenberg, J. I., et al. (2001). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. Link
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
